(-)-Ketoconazole-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28Cl2N4O4 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
2,2,2-trideuterio-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1/i1D3 |
InChI Key |
XMAYWYJOQHXEEK-IXFOOOSBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Ketoconazole-d3 chemical properties and structure
An In-Depth Technical Guide to (-)-Ketoconazole-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated analog of (-)-Ketoconazole, one of the enantiomers of the broad-spectrum antifungal agent, ketoconazole.[1] Ketoconazole itself is a racemic mixture of two enantiomers: levoketoconazole ((2S,4R)-(-)-ketoconazole) and dextroketoconazole ((2R,4S)-(+)-ketoconazole).[1][2] The incorporation of three deuterium atoms into the acetyl group of (-)-Ketoconazole enhances its molecular weight, making it an ideal internal standard for the quantification of ketoconazole in biological samples using mass spectrometry-based assays.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its use in analytical methodologies and for understanding its behavior in various experimental settings.
| Property | Value |
| CAS Number | 1217766-70-5[1][5] |
| Molecular Formula | C₂₆H₂₅D₃Cl₂N₄O₄[3][5][6] |
| Molecular Weight | 534.45 g/mol [4][5] |
| Accurate Mass | 533.1676 Da[5] |
| IUPAC Name | 2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone[7] |
| Synonyms | (-)-Ketoconazol-d₃; (-)-R 41400-d₃; rel-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]ethanone-d3[1][4][8] |
| Purity | ≥95% (HPLC)[5], ≥99% deuterated forms (d₁-d₃)[6] |
| Solubility | Slightly soluble in Chloroform and Methanol.[6] |
| Storage Temperature | -20°C[5] |
Chemical Structure
This compound possesses a complex molecular structure featuring a piperazine ring, an imidazole ring, and a dichlorophenyl group, with the deuterium labeling on the terminal acetyl moiety.
Biological Activity and Mechanism of Action
While this compound is primarily used as an analytical standard, its biological activity mirrors that of its non-deuterated counterpart, ketoconazole.[3] Ketoconazole functions as a broad-spectrum antifungal agent by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][6] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.[3] Ketoconazole also inhibits human cytochrome P450 enzymes, notably CYP3A4.[6]
Experimental Protocols: Quantification of Ketoconazole
This compound is predominantly used as an internal standard in chromatographic and mass spectrometric methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of ketoconazole in biological matrices.[4][6]
General Workflow for Quantification:
-
Sample Preparation: A known concentration of this compound is spiked into the biological sample (e.g., plasma, urine) containing an unknown amount of ketoconazole.
-
Extraction: The analytes (ketoconazole and this compound) are extracted from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into an LC or GC system to separate the analytes from other components in the matrix.
-
Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratios (m/z) for both ketoconazole and this compound.
-
Quantification: The ratio of the peak area of ketoconazole to the peak area of the internal standard (this compound) is used to calculate the concentration of ketoconazole in the original sample by comparing it to a standard curve.
Synthesis
The synthesis of this compound is not extensively detailed in publicly available literature, as it is a specialized, commercially available stable isotope-labeled compound. However, general synthetic strategies for ketoconazole derivatives often involve multi-step reactions. For instance, the synthesis of various ketoconazole derivatives has been described to involve the coupling of a reactive ketoconazole intermediate with other chemical moieties.[9][10] The deuterated acetyl group in this compound would be introduced using a deuterated reagent during the synthesis process.
Conclusion
This compound is a vital tool for researchers and drug development professionals. Its well-defined chemical properties and the stability of its deuterium label make it an excellent internal standard for the accurate and precise quantification of ketoconazole in complex biological matrices. Understanding its structure, properties, and the underlying principles of its application is essential for its effective use in pharmacokinetic, metabolic, and therapeutic drug monitoring studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ketoconazole - Wikipedia [en.wikipedia.org]
- 3. Buy this compound [smolecule.com]
- 4. veeprho.com [veeprho.com]
- 5. Ketoconazole-d3 | CAS 1217766-70-5 | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Ketoconazole-D3 | C26H28Cl2N4O4 | CID 76973198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (-)-Ketoconazole-d3 as an Internal Standard in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of (-)-Ketoconazole-d3 as an internal standard in the quantitative bioanalysis of ketoconazole. By leveraging the principles of isotope dilution mass spectrometry, this compound offers unparalleled accuracy and precision in pharmacokinetic and toxicokinetic studies.
Core Principle: Isotope Dilution Mass Spectrometry
The foundational mechanism behind the use of this compound is isotope dilution, a gold-standard method in analytical chemistry.[1] In this technique, a known quantity of the isotopically labeled analyte, this compound, is added to the biological sample at an early stage of the analytical workflow. This "spiked" sample is then processed through extraction, purification, and chromatographic separation.
Because this compound is chemically and physically almost identical to the endogenous, unlabeled ketoconazole, it experiences the same processing variations.[2][3] Any loss of analyte during sample preparation, or fluctuations in instrument response (e.g., ionization suppression or enhancement in the mass spectrometer), will affect both the analyte and the internal standard to the same degree.[4] Consequently, the ratio of the mass spectrometric signal of the analyte to that of the internal standard remains constant and is directly proportional to the initial concentration of the analyte in the sample. This use of signal ratios, rather than absolute signal intensity, is what confers the high precision and accuracy of the method.[1]
This compound is an ideal internal standard as it co-elutes with unlabeled ketoconazole, ensuring that both compounds are subjected to the same matrix effects at the same point in time.[3][5] The three-deuterium atom mass difference provides a clear distinction in the mass spectrometer, preventing signal overlap with the natural isotopic distribution of the analyte.
Experimental Protocol: Quantification of Ketoconazole in Human Plasma
The following is a representative experimental protocol for the quantification of ketoconazole in human plasma using this compound as an internal standard, based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Preparation of Stock and Working Solutions
-
Ketoconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve ketoconazole reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Serially dilute the ketoconazole stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (50 ng/mL of this compound) to all tubes except for the blank plasma, to which 50 µL of the 50:50 methanol/water mixture is added.
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M NaOH to alkalinize the plasma, and vortex.
-
Add 1 mL of diethyl ether as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 3 mm, 5 µm).[1][6]
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and formic acid (e.g., 75:25:0.1, v/v/v).[1][6]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ketoconazole: m/z 531.2 → 489.1
-
This compound: m/z 534.2 → 492.1
-
Data Presentation: Method Validation Parameters
The following table summarizes the typical validation parameters for a robust LC-MS/MS method for the quantification of ketoconazole in human plasma, demonstrating the performance achievable with an appropriate internal standard. The data presented is representative of a fully validated bioanalytical method.
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | 20 - 10,000 ng/mL | Correlation Coefficient (r²) ≥ 0.998 |
| Recovery | ||
| Ketoconazole | Consistent and reproducible | ~102% |
| This compound | Consistent and reproducible | ~106% |
| Precision & Accuracy | ||
| Intra-day Precision (RSD) | ≤ 15% | ≤ 4.4% |
| Intra-day Accuracy (RE) | Within ±15% | -0.6% to 1.4% |
| Inter-day Precision (RSD) | ≤ 15% | ≤ 8.6% |
| Inter-day Accuracy (RE) | Within ±15% | -1.4% to 0.9% |
| Matrix Effect | ||
| Consistent and compensated by IS | No significant impact on quantification | |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | ≤ 15% deviation | Stable |
| Bench-Top Stability (24h at RT) | ≤ 15% deviation | Stable |
| Post-Preparative Stability (24h in autosampler) | ≤ 15% deviation | Stable |
| Long-Term Stability (-20°C for 2 months) | ≤ 15% deviation | Stable |
Data is based on the validation parameters reported by Chen et al. (2002) for a similar LC-MS/MS method for ketoconazole in human plasma.[1][6][7]
Visualizations
Caption: Experimental workflow for the quantification of ketoconazole.
Caption: Logical relationship of the internal standard in correcting for analytical variability.
References
- 1. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of (-)-Ketoconazole-d3: A Technical Guide
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of (-)-Ketoconazole-d3. It is intended for researchers, scientists, and professionals in the field of drug development and analysis. This document outlines the key spectroscopic data, detailed experimental protocols, and relevant biochemical pathways.
Introduction
This compound is the deuterated form of (-)-Ketoconazole, an imidazole antifungal agent.[1][2][3] The deuterium labeling is typically on the acetyl methyl group, making it a suitable internal standard for the quantification of ketoconazole in biological samples using mass spectrometry.[4] Like its non-deuterated counterpart, ketoconazole acts by inhibiting cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol in fungi.[4] It is also a known inhibitor of human CYP3A4.[4] This guide focuses on the analytical techniques used to characterize its structure and quantify its presence.
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for confirming the identity and purity of this compound and for its quantification in complex matrices. The presence of three deuterium atoms results in a molecular weight of approximately 534.5 g/mol .[4]
Table 1: Key Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z | Notes |
| [M+H]⁺ | Protonated molecular ion | 534.2 | The molecular ion for the d3 isotopologue. |
| [M+H-C₂D₃HO]⁺ | Loss of deuterated ketene | 489.1 | A dominant fragment ion, similar to non-deuterated ketoconazole's fragmentation.[5][6] |
| Imidazole-containing fragment | Cleavage of the dioxolane ring | 255.0 | This fragment retains the imidazole group.[5][7] |
| Dichlorobenzyl fragment | Loss of CO from a precursor ion | Varies | A minor fragment observed in MS³ spectra.[5] |
Note: The exact m/z values can vary slightly depending on the instrument and ionization method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is used to elucidate the chemical structure of this compound. The most notable feature in the ¹H NMR spectrum, when compared to non-deuterated ketoconazole, is the absence of the singlet corresponding to the acetyl methyl protons.
While specific high-resolution NMR data for the deuterated enantiomer is not widely published, the following table summarizes the expected ¹³C NMR chemical shifts based on studies of ketoconazole.[8]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Approximate Chemical Shift (ppm) |
| C=O | Acetyl carbonyl | ~168 |
| Aromatic Cs | Dichlorophenyl and phenyl rings | 110 - 140 |
| Imidazole Cs | Imidazole ring | 115 - 145 |
| Dioxolane Cs | Dioxolane ring carbons | 65 - 110 |
| Piperazine Cs | Piperazine ring carbons | 45 - 55 |
| -CH₂-O- | Methylene bridge | ~70 |
| -CH₂-N (imidazole) | Methylene attached to imidazole | ~50 |
| -CD₃ | Deuterated methyl group | ~21 (signal would be weak or absent in ¹³C) |
Note: These are approximate values based on the non-deuterated compound and can vary with the solvent and experimental conditions.
Experimental Protocols
4.1 Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
For plasma samples, a liquid-liquid extraction is commonly performed. To 100 µL of plasma, add an internal standard and alkalinize the sample. Extract with a suitable organic solvent like diethyl ether or ethyl acetate.[9][10]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is typically used.[6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an additive like formic acid is common.[9][10]
-
Flow Rate: A flow rate of 0.4-0.5 mL/min is often employed.[6]
-
Injection Volume: 10 µL.[11]
-
-
Mass Spectrometer Conditions:
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general procedure for acquiring NMR spectra of this compound.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform and methanol have been noted as solvents in which ketoconazole is slightly soluble.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer.
-
Experiment: A standard proton experiment.
-
Parameters: Adjust spectral width, number of scans, and relaxation delay as needed for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher frequency for carbon.
-
Experiment: A standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Parameters: A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Visualizations
5.1 Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
5.2 Mechanism of Action
This diagram illustrates the inhibitory action of ketoconazole on key cytochrome P450 enzymes.
Caption: Ketoconazole's inhibitory mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emergingstandards.usp.org [emergingstandards.usp.org]
(-)-Ketoconazole-d3 CAS number and molecular formula
An In-Depth Technical Guide to (-)-Ketoconazole-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the deuterated analog of (-)-ketoconazole, a potent antifungal agent. Its primary application in a research and drug development setting is as an internal standard for the quantification of ketoconazole in biological samples using mass spectrometry-based assays. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its use.
Chemical and Physical Properties
This compound is a stable, isotopically labeled version of (-)-ketoconazole, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution results in a molecular weight increase that is readily distinguishable by mass spectrometry, making it an ideal internal standard.
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1217766-70-5 | [1][2] |
| Unlabeled CAS Number | 65277-42-1 | [2][3] |
| Molecular Formula | C₂₆H₂₅D₃Cl₂N₄O₄ | [1][2][3] |
| Molecular Weight | 534.5 g/mol | [1][3][4] |
| Purity | >95% (HPLC) | [2] |
| Deuterated Forms | ≥99% (d₁-d₃) | [1] |
| Solubility | Chloroform: slightly soluble, Methanol: slightly soluble | [1] |
| Storage Temperature | -20°C | [2] |
| IC₅₀ (CYP51) | 0.031-8 µg/ml (for unlabeled ketoconazole against various fungal strains) | [1] |
| IC₅₀ (human CYP3A4) | 0.54 µM (for unlabeled ketoconazole) | [1] |
Mechanism of Action and Signaling Pathways
The mechanism of action of ketoconazole, and by extension its deuterated analog, involves the inhibition of cytochrome P450 enzymes.
Antifungal Activity: Inhibition of Fungal CYP51
Ketoconazole exerts its antifungal effect by inhibiting lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[1][][6] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[][7] By disrupting ergosterol synthesis, ketoconazole increases fungal cell membrane permeability, leading to the arrest of fungal growth.[7][8]
Figure 1. Mechanism of antifungal action of (-)-Ketoconazole.
Human Cytochrome P450 Inhibition: CYP3A4
In humans, ketoconazole is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a wide range of drugs.[1][9] This inhibition is the basis for significant drug-drug interactions.[9] The (-)-enantiomer of ketoconazole appears to be a more potent inhibitor of CYP3A4 than the (+)-enantiomer.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ketoconazole-d3 | CAS 1217766-70-5 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. Ketoconazole-D3 | C26H28Cl2N4O4 | CID 76973198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Commercial sources and purity of (-)-Ketoconazole-d3
An In-depth Technical Guide to the Commercial Sources and Purity of (-)-Ketoconazole-d3
Introduction
This compound is the deuterated form of (-)-Ketoconazole, an enantiomer of the broad-spectrum antifungal agent, ketoconazole. Due to its stable isotopic label, this compound serves as an ideal internal standard for the quantification of ketoconazole in biological matrices by mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its use significantly improves the accuracy and precision of quantitative analyses in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[2] This guide provides a comprehensive overview of the commercial sources for this compound, details on its chemical and isotopic purity, and the experimental protocols used for its analysis.
Commercial Availability and Purity Specifications
This compound is available from several specialized chemical suppliers who provide reference standards for research and analytical purposes. The purity of these standards is a critical parameter, and suppliers typically provide a Certificate of Analysis (CoA) detailing both chemical and isotopic purity.[3][4]
Data on the commercial sources and their stated purity levels are summarized in the table below.
| Supplier | Chemical Purity | Isotopic Purity / Enrichment | CAS Number | Molecular Formula | Molecular Weight |
| Cayman Chemical | - | ≥99% deuterated forms (d1-d3)[1] | 1217766-70-5 | C₂₆H₂₅D₃Cl₂N₄O₄[1] | 534.5 g/mol [1] |
| LGC Standards | >95% (HPLC)[5] | - | 1217766-70-5 | C₂₆H₂₅D₃Cl₂N₄O₄[5] | 534.45 g/mol [5] |
| Smolecule | - | ≥99% deuterated forms (d1-d3) with ≤1% d0[6] | - | C₂₆H₂₅D₃Cl₂N₄O₄[6] | 534.4 g/mol [6] |
| MedChemExpress | - | - | 1217766-70-5 | C₂₆H₂₅D₃Cl₂N₄O₄[7] | 534.45 g/mol [7] |
| Simson Pharma | High Quality, CoA provided[3] | - | 1217766-70-5 | - | - |
| Veeprho | - | - | 1217766-70-5 | - | - |
| Santa Cruz Biotechnology | - | - | 1217766-70-5 (unlabeled: 65277-42-1)[8] | C₂₆H₂₅D₃Cl₂N₄O₄[8] | 534.45 g/mol [8] |
Note: "-" indicates that the information was not explicitly stated in the searched product literature. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.[8]
Purity Analysis: Experimental Protocols
The quality of this compound is primarily assessed by determining its chemical purity (the percentage of the compound of interest) and its isotopic purity (the degree of deuterium incorporation and the absence of unlabeled species). The most common analytical methods employed are High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) for isotopic purity.[9]
Determination of Chemical Purity by HPLC
This protocol describes a representative isocratic HPLC method for assessing the chemical purity of this compound and separating it from potential impurities.[10][11]
a. Instrumentation and Conditions:
-
Chromatograph: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[11][12]
-
Column: LiChrospher 100 RP-8 (150 mm x 4.6 mm, 5 µm) or equivalent C8 column.[11][12]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. For example, a 7:3 (v/v) mixture of Methanol/Monoisopropylamine (500:2, v/v) and aqueous Ammonium Acetate (1:200, w/v), with the final pH adjusted to 5.5 with acetic acid.[12]
-
Column Temperature: 45°C.[11]
-
Injection Volume: 10 µL.[11]
b. Solution Preparation:
-
Diluent: The mobile phase is typically used as the diluent.
-
Standard Solution: A stock solution is prepared by accurately weighing and dissolving this compound reference standard in the diluent to achieve a known concentration (e.g., 200 µg/mL).
-
Sample Solution: Prepare a sample solution of the this compound batch to be tested at the same concentration as the standard solution.
c. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (repeatability of retention time and peak area).
-
Inject the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.
-
The purity is calculated by the area percent method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines the use of mass spectrometry to confirm the identity and determine the isotopic enrichment of this compound.
a. Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is ideal for accurate mass measurement and isotopic distribution analysis.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Introduction Method: Direct infusion or coupling with an LC system (LC-MS).
b. Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire the full scan mass spectrum in positive ion mode.
-
Examine the mass spectrum for the protonated molecular ion [M+H]⁺. For C₂₆H₂₅D₃Cl₂N₄O₄, the expected monoisotopic mass is approximately 534.4 g/mol .[6]
-
Analyze the isotopic cluster of the molecular ion.
-
Identity Confirmation: The observed mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass. The characteristic isotopic pattern for two chlorine atoms (approximate 9:6:1 ratio for M, M+2, M+4) should be present.
-
Isotopic Purity Calculation: The isotopic purity is determined by comparing the intensity of the ion corresponding to the deuterated species (d3) with the intensity of the ion for the unlabeled species (d0). The specification often requires the sum of deuterated forms (d1, d2, d3) to be ≥99% of the total, with the d0 form being ≤1%.[1][6]
-
Visualizing the Quality Control Workflow
The following diagram illustrates the logical workflow for the synthesis, purification, and quality control certification of a deuterated standard like this compound.
Caption: Quality control workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Ketoconazole-D3 | CAS No- 1217766-70-5 | Simson Pharma Limited [simsonpharma.com]
- 4. scribd.com [scribd.com]
- 5. Ketoconazole-d3 | CAS 1217766-70-5 | LGC Standards [lgcstandards.com]
- 6. Buy this compound [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Methods for the Analysis of Ketoconazole Foam | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 12. latamjpharm.org [latamjpharm.org]
Navigating the Nuances of Isotopic Stability: A Technical Guide to (-)-Ketoconazole-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of deuterium labeling stability in (-)-Ketoconazole-d3. While direct quantitative data on the isotopic stability of this compound is not extensively available in public literature, this guide provides a robust framework for its evaluation. By combining established principles of deuterium labeling, the known metabolic and chemical fate of ketoconazole, and detailed experimental protocols, researchers can effectively assess and ensure the integrity of this deuterated internal standard in various applications.
Introduction to Deuterium Labeling in Drug Development
Deuterium-labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen with its heavier, stable isotope, deuterium, can alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect.[1][2] This property can be leveraged to improve a drug's pharmacokinetic properties. More commonly, deuterated analogs serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, owing to their chemical similarity and mass difference from the unlabeled analyte.[3]
The utility of a deuterated internal standard is contingent on the stability of its deuterium labels. Loss or exchange of deuterium can compromise the accuracy and precision of analytical methods.[4] this compound features deuterium atoms on the acetyl methyl group. The stability of these labels is paramount for its reliable use.
Chemical Stability of the Deuterium Label
The chemical environment of the deuterium atoms in this compound—a methyl group attached to a carbonyl carbon—warrants careful consideration of its stability under various pH conditions. While generally stable, hydrogens on carbons alpha to a carbonyl group can be susceptible to exchange in acidic or basic solutions through enolization.[5][6]
2.1 Forced Degradation Studies
To ascertain the chemical stability of the deuterium label, forced degradation studies are essential. These studies expose the compound to extreme conditions to identify potential degradation pathways and assess the lability of the deuterium atoms.
Table 1: Illustrative Data from a Hypothetical Forced Degradation Study of this compound
| Condition | Incubation Time (hours) | Temperature (°C) | % Recovery of this compound | % Deuterium Retention | Degradation Products Observed |
| 0.1 M HCl | 24 | 60 | 85.2 | >99% | Hydrolysis of the dioxolane ring |
| 0.1 M NaOH | 24 | 60 | 70.5 | >99% | Imidazole cleavage, amide hydrolysis |
| 3% H₂O₂ | 24 | RT | 90.1 | >99% | N-oxidation |
| Thermal (Dry Heat) | 48 | 80 | 98.5 | >99% | Minimal degradation |
| Photolytic (UVA/UVB) | 72 | RT | 95.3 | >99% | Minimal degradation |
Note: The data presented in this table is illustrative and intended to demonstrate how results from a forced degradation study would be summarized. Actual experimental data is required for a definitive stability assessment.
Based on studies of the parent compound, ketoconazole is known to degrade under acidic, basic, and oxidative stress.[7][8][9] The primary degradation pathways include hydrolysis and oxidation.[7][9] It is crucial to experimentally verify that the deuterium labels on the acetyl group remain intact under these conditions.
Metabolic Stability of the Deuterium Label
The in vivo and in vitro metabolic stability of the deuterium label is a critical parameter, particularly when this compound is used as an internal standard in pharmacokinetic studies. The primary site of metabolism for ketoconazole is the liver, mediated predominantly by the cytochrome P450 enzyme CYP3A4.[10]
3.1 In Vitro Metabolic Stability Assessment
Incubation of this compound with liver microsomes or hepatocytes is the standard approach to assess its metabolic stability.[11] The key objective is to determine if the deuterium atoms are lost during metabolic transformation.
Table 2: Illustrative Data from a Hypothetical In Vitro Metabolic Stability Study of this compound
| System | Incubation Time (minutes) | % Parent Compound Remaining | % Deuterium Retention in Parent | Major Metabolites | % Deuterium Retention in Metabolites |
| Human Liver Microsomes | 0 | 100 | >99% | - | - |
| 15 | 92.1 | >99% | Hydroxylated ketoconazole | >99% | |
| 30 | 85.4 | >99% | N-deacetylated ketoconazole | N/A | |
| 60 | 72.8 | >99% | |||
| Rat Liver Microsomes | 0 | 100 | >99% | - | - |
| 15 | 88.5 | >99% | Hydroxylated ketoconazole | >99% | |
| 30 | 78.2 | >99% | N-deacetylated ketoconazole | N/A | |
| 60 | 60.1 | >99% |
Note: This table presents hypothetical data for illustrative purposes. The metabolic profile and deuterium retention must be determined experimentally.
The metabolic pathways of ketoconazole include hydroxylation and N-deacetylation.[10] Since the deuterium labels are on the acetyl group, the formation of the N-deacetylated metabolite would result in the loss of the deuterated moiety. However, the stability of the label on the parent molecule and other metabolites is the primary focus.
Experimental Protocols
4.1 Protocol for Forced Degradation Study
This protocol is designed to assess the chemical stability of the deuterium label in this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 80°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 80°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in methanol to UV light (254 nm) for 48 hours.
-
Analysis: Analyze all samples by LC-MS/MS. Monitor the mass transitions for both this compound and unlabeled (-)-Ketoconazole. The percentage of deuterium retention can be calculated by comparing the peak areas of the d3 and d0 mass channels.
4.2 Protocol for In Vitro Metabolic Stability Assay
This protocol outlines the procedure for assessing the metabolic stability of the deuterium label in human liver microsomes.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (final concentration 1 µM) to initiate the reaction.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not being tested).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the concentration of the remaining this compound and to identify any metabolites. Monitor for any potential loss of deuterium by observing the presence of d2, d1, or d0 signals at the retention time of the parent compound or its metabolites.
Visualizations
5.1 Experimental Workflow for Forced Degradation Study
Caption: Workflow for assessing the chemical stability of this compound.
5.2 Metabolic Pathway of Ketoconazole and Deuterium Labeling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of major degradation products of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the metabolism of ketoconazole using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (-)-Ketoconazole-d3 in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ketoconazole, the levorotatory enantiomer of the broad-spectrum antifungal agent ketoconazole, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4). This property makes it a critical tool in pharmacokinetic studies, particularly in the investigation of drug-drug interactions. The introduction of a stable isotope-labeled version, (-)-Ketoconazole-d3, has further refined its application, offering enhanced precision and accuracy in bioanalytical methodologies. This technical guide provides an in-depth overview of the role of this compound in pharmacokinetic research, focusing on its primary application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry.[1] Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[2] This minimizes variability introduced during sample preparation and analysis, leading to more reliable and reproducible pharmacokinetic data.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]
Core Application: Internal Standard in Bioanalysis
The primary role of this compound in pharmacokinetic studies is to serve as an internal standard for the accurate quantification of (-)-ketoconazole and other ketoconazole enantiomers in biological matrices such as plasma and serum.[4] Its use is crucial for establishing robust and validated bioanalytical methods to support preclinical and clinical pharmacokinetic and drug metabolism studies.
Bioanalytical Method for Ketoconazole Enantiomers
While specific protocols for this compound are not extensively published, a typical experimental protocol for the quantification of ketoconazole enantiomers using a deuterated internal standard can be constructed based on established methods for ketoconazole analysis.[5][6][7]
Experimental Protocol: Quantification of Ketoconazole Enantiomers in Human Plasma using LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of working internal standard solution of this compound (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex.
-
Add 600 µL of extraction solvent (e.g., ethyl acetate or diethyl ether) and vortex vigorously for 2 minutes.[5][7]
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A chiral column is required to separate the ketoconazole enantiomers (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or formic acid in water) in an isocratic or gradient elution. The exact composition must be optimized for optimal separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible chromatography.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass transitions for the analyte and internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Based on the molecular weight of ketoconazole (531.4 g/mol ) and this compound (534.5 g/mol ), the precursor ions would be approximately m/z 531.2 and 534.2, respectively.[6] The product ions would be selected based on fragmentation patterns. For example, a common fragmentation for ketoconazole is the loss of the acetylpiperazine moiety, leading to a product ion around m/z 489.3.[6]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (-)-Ketoconazole | 531.2 | To be determined (e.g., 489.3) |
| (+)-Ketoconazole | 531.2 | To be determined (e.g., 489.3) |
| This compound | 534.2 | To be determined |
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). This includes assessing:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Experimental Workflow Visualization
Bioanalytical workflow for pharmacokinetic studies.
Role in Drug Interaction Studies
Ketoconazole is a potent inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs.[8] Therefore, it is frequently used as a "perpetrator" drug in clinical studies to assess the potential for a new drug candidate ("victim" drug) to be a substrate of CYP3A4. In such studies, the accurate measurement of ketoconazole concentrations is essential to correlate its exposure with the observed effects on the co-administered drug. The use of this compound as an internal standard ensures the reliability of these concentration measurements, which is critical for the interpretation of drug-drug interaction data.
Ketoconazole and CYP3A4 Regulation: The PXR Signaling Pathway
Ketoconazole's inhibitory effect on CYP3A4 is not only through direct enzyme inhibition but also through modulation of its expression via the Pregnane X Receptor (PXR) signaling pathway. PXR is a nuclear receptor that acts as a sensor for xenobiotics and regulates the transcription of genes involved in drug metabolism, including CYP3A4.
Ketoconazole's interaction with the PXR signaling pathway.
Quantitative Data
As this compound is primarily used as an internal standard, there is a lack of publicly available pharmacokinetic data for this specific deuterated compound administered as a drug. However, the pharmacokinetic parameters of racemic ketoconazole are well-documented and provide a reference for the expected behavior of the non-labeled analyte in studies where this compound would be used as an internal standard.
Table 1: Pharmacokinetic Parameters of Oral Racemic Ketoconazole in Healthy Volunteers
| Parameter | 200 mg Dose | 400 mg Dose | 800 mg Dose | Reference |
| Cmax (µg/mL) | 4.2 | 17.21 ± 7.35 | 18.44 ± 7.53 | [1][9] |
| Tmax (h) | 1.7 | 2.17 ± 0.41 | 2.00 ± 0.82 | [1][9] |
| AUC (µg·h/mL) | - | 121.56 ± 71.52 | 264.56 ± 136.96 | [1] |
| t1/2 (h) | 7.5 - 7.9 | 4.00 ± 0.66 | 6.83 ± 2.15 | [1][9] |
| Oral Clearance (mL/min) | 209 ± 82.9 | - | - | [9] |
Data are presented as mean or mean ± SD where available.
Conclusion
This compound plays a vital, albeit specialized, role in modern pharmacokinetic research. Its primary function as a stable isotope-labeled internal standard provides the analytical robustness required for the accurate quantification of ketoconazole enantiomers in biological samples. This, in turn, enhances the quality and reliability of pharmacokinetic data, particularly in critical drug-drug interaction studies designed to investigate the metabolic pathways of new chemical entities. While in-depth pharmacokinetic profiling of this compound itself is not its intended application, its contribution to the precision of pharmacokinetic measurements of its non-labeled counterpart is invaluable to the drug development process.
References
- 1. Home - Cerilliant [cerilliant.com]
- 2. lcms.cz [lcms.cz]
- 3. A Physiologically Based Pharmacokinetic Model of Ketoconazole and Its Metabolites as Drug-Drug Interaction Perpetrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic interaction between the CYP3A4 inhibitor ketoconazole and the hormone drospirenone in combination with ethinylestradiol or estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Understanding the Mass Shift of (-)-Ketoconazole-d3 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass shift observed in (-)-Ketoconazole-d3 during mass spectrometric analysis. This compound, a stable isotope-labeled (SIL) analog of the antifungal drug Ketoconazole, is crucial as an internal standard in quantitative bioanalysis. Understanding its behavior in a mass spectrometer is fundamental for accurate and reliable drug metabolism and pharmacokinetic (DMPK) studies.
Core Concept: The Role of Deuterium Labeling
This compound is structurally identical to (-)-Ketoconazole, with the exception of three hydrogen atoms on the N-acetyl group, which are replaced by deuterium atoms. This substitution increases the mass of the molecule by three atomic mass units (amu). In mass spectrometry, this deliberate mass difference allows for the precise differentiation and quantification of the analyte (Ketoconazole) from the internal standard (Ketoconazole-d3).
Structure of this compound:
The deuterium atoms are located on the terminal methyl group of the acetyl moiety attached to the piperazine ring.
Predicted Mass Shift in Mass Spectrometry
The expected mass shift for the parent ion and key fragment ions of this compound compared to its unlabeled counterpart is a direct consequence of the location of the deuterium labels.
Table 1: Predicted m/z Values for (-)-Ketoconazole and this compound
| Ion Description | Unlabeled (-)-Ketoconazole (m/z) | This compound (m/z) | Mass Shift (amu) |
| [M+H]⁺ (Parent Ion) | 531.15 | 534.17 | +3 |
| [M+H - C₂H₂O]⁺ (Loss of Ketene) | 489.14 | 492.16 | +3 |
| [M+H - C₂D₃HO]⁺ (Loss of Deuterated Ketene) | N/A | 489.14 | 0 |
Note: The m/z values are monoisotopic masses and may vary slightly depending on the instrument's calibration and resolution.
The primary fragmentation pathway for Ketoconazole involves the neutral loss of ketene (C₂H₂O) from the N-acetyl group.[1][2][3] For this compound, the corresponding loss would be that of deuterated ketene (C₂D₂HO), resulting in a fragment ion that is also shifted by +3 amu. However, it is important to consider the possibility of the loss of the entire deuterated acetyl group, which would result in a fragment ion identical to that of the unlabeled compound.
Experimental Protocols
The analysis of this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesis of methodologies reported in the literature for the analysis of Ketoconazole, adapted for the deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma, add the internal standard solution of this compound.
-
Alkalinize the plasma sample.
-
Add 1 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
Visualization of Key Processes
Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
Metabolic Pathway: N-Deacetylation
A significant metabolic pathway for Ketoconazole is N-deacetylation. This process would result in the loss of the deuterated acetyl group from this compound, leading to the formation of N-deacetyl-ketoconazole, which has the same mass as the metabolite of the unlabeled drug.
Caption: N-deacetylation of this compound.
Experimental Workflow for Bioanalysis
Caption: Bioanalytical workflow using a deuterated standard.
Conclusion
The predictable and stable mass shift of +3 amu for this compound and its major fragment ion makes it an ideal internal standard for the quantification of Ketoconazole in biological matrices. A thorough understanding of its fragmentation and potential metabolic pathways is essential for developing robust and reliable bioanalytical methods. The provided experimental protocols and workflows serve as a foundational guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for the Bioanalysis of (-)-Ketoconazole-d3
These application notes provide detailed protocols for the sample preparation of (-)-Ketoconazole-d3 in biological matrices for bioanalysis. The methodologies are intended for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this compound.
Introduction
This compound is a deuterated analog of ketoconazole, an imidazole antifungal agent. In bioanalytical studies, particularly pharmacokinetic and toxicokinetic assessments, deuterated standards like this compound are invaluable as internal standards (IS) for mass spectrometry-based quantification. The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects, leading to accurate and precise measurements. This document outlines three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on ketoconazole analysis, providing a comparative overview of the performance of different sample preparation techniques. While these studies may not specifically use this compound, the principles and expected performance are directly applicable.
Table 1: Liquid-Liquid Extraction (LLE) Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction Solvent | Diethyl ether | Ethyl acetate | Ethyl acetate |
| Recovery of Ketoconazole | 102%[1] | Not Reported | Not Reported |
| Recovery of Internal Standard | 106% (R51012)[1] | Not Reported | Not Reported |
| Linearity Range | 20.0 - 10000 ng/mL[1] | 5 - 15000 ng/mL[2][3] | 0.01 - 12 ng/mL[4] |
| Intra-day Precision (%RSD) | ≤ 4.4%[1] | < 1.0% | Not Reported |
| Inter-day Precision (%RSD) | ≤ 8.6%[1] | < 0.51% | Within acceptable criteria |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL[1] | 5 ng/mL[2][3] | 0.01 ng/mL[4] |
Table 2: Solid-Phase Extraction (SPE) Performance
| Parameter | Method 1 |
| Biological Matrix | Cow's Milk |
| SPE Cartridge | C18 |
| Recovery of Ketoconazole | 95.9 - 101.78%[5][6][7] |
| Linearity Range | 0.1 - 1.0 µg/mL[5][6][7][8] |
| Limit of Detection (LOD) | 0.01 µg/mL[5][6][7][8] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[5][6][7][8] |
| Relative Standard Deviation (%RSD) | < 7%[5] |
Table 3: Protein Precipitation (PPT) Performance
| Parameter | Method 1 |
| Biological Matrix | Rabbit Plasma |
| Precipitation Agent | Acetonitrile[9] |
| Recovery | Satisfactory[9] |
| Linearity Range | 0.05 - 8 µg/mL[9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a robust method for extracting ketoconazole and its deuterated analog from plasma samples.
Materials:
-
Biological plasma sample
-
This compound internal standard (IS) working solution
-
Alkalinizing agent (e.g., 1M Sodium Hydroxide)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Centrifuge tubes
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
Procedure:
-
Pipette 100 µL of plasma sample into a centrifuge tube.
-
Add a specific volume of the this compound IS working solution.
-
Vortex mix for 30 seconds.
-
Add 50 µL of 1M Sodium Hydroxide to alkalinize the sample and vortex mix.
-
Add 1 mL of diethyl ether (or ethyl acetate) as the extraction solvent.[1][2][4]
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a higher degree of sample cleanup compared to LLE and can be easily automated.
Materials:
-
Biological sample (e.g., plasma, milk)
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., water/methanol mixture)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Centrifuge tubes
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Pre-treat the sample: For plasma, protein precipitation with acetonitrile might be necessary before loading. For milk, de-proteinating with acetonitrile followed by n-hexane extraction to remove lipids is recommended.[5][6][7][8]
-
Add a specific volume of the this compound IS working solution to the pre-treated sample.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the cartridge dry out.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solution (e.g., 5% methanol in water) through the cartridge to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute the analyte and IS with 1 mL of elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT)
PPT is a simple and rapid method for removing the bulk of proteins from biological samples.
Materials:
-
Biological plasma sample
-
This compound internal standard (IS) working solution
-
Precipitating agent (e.g., ice-cold Acetonitrile)
-
Centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Autosampler vials with filters or a separate filtration step
Procedure:
-
Pipette 100 µL of plasma sample into a centrifuge tube.
-
Add a specific volume of the this compound IS working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile (a 1:3 ratio of plasma to acetonitrile is common).[9]
-
Vortex mix vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
The sample can be directly injected for LC-MS/MS analysis, or an evaporation and reconstitution step can be included to concentrate the sample and exchange the solvent if necessary.
General Bioanalytical Workflow
The following diagram illustrates the overall workflow for a typical bioanalytical study involving the quantification of this compound.
References
- 1. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scienceopen.com [scienceopen.com]
- 7. [PDF] SPE-HPLC method for determination of ketoconazole and clotrimazole residues in cow's milk | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols: (-)-Ketoconazole-d3 in Cytochrome P450 Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of (-)-Ketoconazole-d3 in the study of cytochrome P450 (CYP) metabolism, with a primary focus on its role as a potent and selective inhibitor of CYP3A4. This document also outlines its application as an internal standard for quantitative bioanalysis.
Introduction
(-)-Ketoconazole, the levorotatory enantiomer of ketoconazole, is a powerful inhibitor of cytochrome P450 3A4 (CYP3A4), the most abundant and clinically significant drug-metabolizing enzyme in humans. The deuterated form, this compound, offers the same inhibitory properties with the added benefit of a stable isotopic label, making it an invaluable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. Its primary applications include in vitro CYP inhibition assays to assess the drug-drug interaction (DDI) potential of new chemical entities and as an internal standard for the accurate quantification of ketoconazole and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).
Key Applications
-
Selective in vitro inhibition of CYP3A4: To investigate the potential of a test compound to be a victim of drug-drug interactions mediated by CYP3A4 inhibition.
-
Reaction phenotyping: To identify the contribution of CYP3A4 to the metabolism of a new drug candidate.
-
Internal Standard for Bioanalysis: To ensure accurate and precise quantification of (-)-ketoconazole or other analytes in biological samples by correcting for matrix effects and variability in sample processing and instrument response.
Quantitative Data: Inhibitory Potency of (-)-Ketoconazole
The inhibitory potency of (-)-ketoconazole against CYP3A4 has been determined using various probe substrates. The following table summarizes the reported IC50 and Ki values, which are considered representative for this compound as the deuterium labeling is unlikely to affect its interaction with the enzyme's active site.
| Probe Substrate | Parameter | Value (µM) | Reference |
| Testosterone | IC50 | 0.90 | [1] |
| Ki | 0.17 | [1] | |
| Midazolam | IC50 | 1.04 | [1] |
| Ki | 1.51 | [1] |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay using this compound
This protocol describes a typical procedure for determining the IC50 value of a test compound against CYP3A4 using this compound as a positive control inhibitor and a fluorogenic or LC-MS/MS-based probe substrate.
Materials:
-
This compound
-
Human Liver Microsomes (HLM) or recombinant human CYP3A4 (rhCYP3A4)
-
CYP3A4 probe substrate (e.g., Midazolam, Testosterone, or a fluorogenic substrate like BFC)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well microplates
-
Incubator capable of maintaining 37°C
-
Plate reader (for fluorogenic assays) or LC-MS/MS system
Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of this compound to cover a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM).
-
Prepare the CYP3A4 probe substrate solution in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes or rhCYP3A4
-
This compound dilutions or vehicle control
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the probe substrate.
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 15-60 minutes, determined during method development), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
For fluorogenic assays, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
For LC-MS/MS assays, inject an aliquot of the supernatant onto the LC-MS/MS system to quantify the formation of the metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Protocol for using this compound as an Internal Standard in LC-MS/MS Bioanalysis
This protocol outlines the general steps for using this compound as an internal standard (IS) for the quantification of an analyte (e.g., non-labeled ketoconazole) in a biological matrix like plasma.
Materials:
-
This compound (as Internal Standard)
-
Analyte to be quantified
-
Biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases for chromatographic separation
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the analyte and the IS this compound in a suitable organic solvent.
-
Prepare calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the IS working solution this compound).
-
Vortex briefly to mix.
-
Add a specified volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS method with appropriate chromatographic conditions (column, mobile phases, gradient, flow rate) to achieve separation of the analyte and IS from matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the IS. This involves selecting the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Example MRM transitions:
-
Ketoconazole (non-labeled): m/z 531.2 -> 489.3
-
This compound: m/z 534.2 -> 492.3 (Note: The exact m/z will depend on the position and number of deuterium atoms, which is 3 in this case).
-
-
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Caption: Bioanalytical workflow using this compound as an internal standard.
Signaling Pathway: Mechanism of CYP3A4 Inhibition by Azoles
Ketoconazole and other azole antifungals inhibit CYP enzymes, including CYP3A4, through a well-defined mechanism involving coordination with the heme iron in the enzyme's active site. This interaction prevents the binding and subsequent metabolism of other substrates.
Caption: Mechanism of CYP3A4 inhibition by this compound.
Conclusion
This compound is a versatile and indispensable tool for researchers in drug metabolism and pharmacokinetics. Its potent and selective inhibition of CYP3A4 makes it an ideal positive control for in vitro DDI screening, while its isotopic label ensures high accuracy and precision when used as an internal standard in bioanalytical methods. The protocols and data presented here provide a comprehensive guide for the effective application of this compound in cytochrome P450 metabolism studies.
References
Application Note: High-Throughput Analysis of Ketoconazole and its Deuterated Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of Ketoconazole and its stable isotope-labeled internal standard, (-)-Ketoconazole-d3, in plasma samples. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which provides high selectivity and a short analysis time. This approach is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring high-throughput analysis. Sample preparation is streamlined using a simple liquid-liquid extraction procedure, ensuring good recovery and minimal matrix effects.
Introduction
Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class.[1] Accurate and reliable quantification of ketoconazole in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is because a deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, effectively normalizing for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2] This document provides a detailed protocol for the chromatographic separation and quantification of ketoconazole and this compound.
Experimental
A simple liquid-liquid extraction was employed for sample preparation, followed by analysis using a UPLC-MS/MS system. Chromatographic separation was achieved on a C18 reversed-phase column.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| Chromatography | |
| System | UPLC System |
| Column | ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[3] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.45 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 45 °C |
| Run Time | ~2.5 minutes |
| Mass Spectrometry | |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MS/MS Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Ketoconazole | 531.2 | 489.3[3][4] | 0.1 | 40 | 25 |
| This compound | 534.2 | 489.3 | 0.1 | 40 | 25 |
Results
The developed method demonstrated excellent chromatographic resolution and sensitivity for both ketoconazole and its deuterated internal standard. The retention time for both compounds was approximately 1.5 minutes. The method was found to be linear over a concentration range of 0.01 to 12 ng/mL for ketoconazole in plasma.[4]
Experimental Workflow Diagram
Caption: Workflow for the quantification of ketoconazole.
Detailed Experimental Protocol
Reagents and Materials
-
Ketoconazole reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (blank)
-
Ethyl acetate
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoconazole and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the ketoconazole stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (supernatant) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
UPLC-MS/MS Analysis
-
Set up the UPLC-MS/MS system with the parameters outlined in Table 1 and Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Create a sequence including calibration standards, quality control samples, and unknown samples.
-
Inject 10 µL of each prepared sample.
Data Analysis
-
Integrate the chromatographic peaks for both ketoconazole and this compound using the instrument's software.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of ketoconazole in the unknown samples from the calibration curve.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantification of ketoconazole in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in research and clinical settings.
References
- 1. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]
- 2. lcms.cz [lcms.cz]
- 3. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for using (-)-Ketoconazole-d3 in urine drug testing
An established analytical procedure has been developed for the quantitative analysis of ketoconazole in urine samples utilizing (-)-Ketoconazole-d3 as an internal standard. This method, adapted from validated plasma assays, employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection, making it suitable for research, clinical, and drug development applications.
Application Notes
Introduction
Ketoconazole is an imidazole antifungal agent used to treat a variety of fungal infections. Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of doping control in sports, where it can be used to mask the administration of testosterone.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by LC-MS/MS. Deuterated internal standards co-elute with the analyte and experience similar ionization effects, correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[3]
Principle of the Method
This protocol employs a liquid-liquid extraction (LLE) technique to isolate ketoconazole and the internal standard, this compound, from the urine matrix. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound (Internal Standard)
-
Ketoconazole (Reference Standard)
-
Human Urine (Blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Water (Deionized, 18 MΩ·cm)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoconazole and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the ketoconazole stock solution in a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 methanol/water mixture.
-
Sample Preparation:
-
Pipette 100 µL of urine sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 1 minute to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for individual instruments.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Data Presentation
Table 1: Method Validation Parameters (Adapted from Plasma Assays)
| Parameter | Result |
| Linearity Range | 0.01 - 12 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[4] |
| Accuracy | Within ±15% of nominal concentration |
| Precision (Intra- and Inter-day) | <15% RSD |
| Recovery | >85% |
Note: These values are based on plasma-based assays and should be validated for urine samples.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ketoconazole | 531.2 | 489.3[4][5] |
| This compound | 534.2 | 492.3 |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of ketoconazole in urine.
Caption: Metabolic pathway of ketoconazole.
References
- 1. lcms.cz [lcms.cz]
- 2. Revisiting the metabolism of ketoconazole using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ketoconazole in Tissue Samples Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of ketoconazole in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (-)-Ketoconazole-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol covers tissue homogenization, solid-phase extraction (SPE) for sample cleanup, and optimized LC-MS/MS parameters for the analysis of ketoconazole. This robust method is suitable for pharmacokinetic studies, drug distribution research, and preclinical drug development.
Introduction
Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class. It is used to treat a variety of fungal infections.[1] Understanding the distribution of ketoconazole in different tissues is crucial for evaluating its efficacy and potential toxicity. A reliable and sensitive bioanalytical method is essential for accurately measuring ketoconazole concentrations in complex biological matrices like tissue.
This application note describes a validated LC-MS/MS method for the determination of ketoconazole in tissue samples. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for variability during sample preparation and analysis, thereby enhancing the method's robustness and reliability.[2] The protocol is designed for researchers, scientists, and drug development professionals who require a precise and accurate method for quantifying ketoconazole in tissue samples.
Experimental Protocols
Materials and Reagents
-
Ketoconazole analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Phosphate buffered saline (PBS), pH 7.4
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Homogenizer (e.g., bead beater or ultrasonic)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoconazole and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of ketoconazole by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 500 µL of cold PBS (pH 7.4).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is obtained. Keep the sample on ice during homogenization.
-
-
Internal Standard Spiking:
-
To 100 µL of the tissue homogenate, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the spiked homogenate.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ketoconazole: 531.2 → 489.3; this compound: 534.2 → 492.3 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Data and Results
The following tables summarize the expected performance characteristics of the method. The data presented are representative and should be confirmed during in-house validation.
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ketoconazole | 1 - 1000 | > 0.995 |
Table 3: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| 3 | 2.95 | 98.3 | 6.5 |
| 50 | 51.2 | 102.4 | 4.2 |
| 800 | 790.4 | 98.8 | 3.1 |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ketoconazole | 85 - 95 | 90 - 110 |
Visualizations
Caption: Experimental workflow for the analysis of ketoconazole in tissue samples.
Caption: Simplified signaling pathway showing the mechanism of action of ketoconazole.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of ketoconazole in tissue samples. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research and development applications. The detailed protocol for sample preparation and instrument parameters can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
Application Note: Development and Validation of a Bioanalytical Method for the Quantification of Ketoconazole in Human Plasma using (-)-Ketoconazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated bioanalytical method for the quantitative determination of ketoconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (-)-Ketoconazole-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol covers sample preparation by protein precipitation, chromatographic and mass spectrometric conditions, and a comprehensive summary of the method validation results. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications requiring reliable measurement of ketoconazole concentrations.
Introduction
Ketoconazole is a broad-spectrum imidazole antifungal agent used in the treatment of fungal infections.[1][2] Due to its potential for drug-drug interactions and toxicity, accurate monitoring of its plasma concentrations is crucial in clinical settings and during drug development.[3] This application note describes a sensitive, specific, and validated LC-MS/MS method for the quantification of ketoconazole in human plasma. The use of a stable isotope-labeled internal standard, this compound, minimizes variability due to sample preparation and matrix effects, thereby enhancing the reliability of the results.[4][5] The validation of this method has been performed in accordance with the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[6][7][8]
Materials and Reagents
-
Analytes: Ketoconazole (purity ≥98%), this compound (purity ≥98%, isotopic purity ≥99 atom % D)
-
Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent)
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of ketoconazole and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the ketoconazole stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile.
-
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for standards, QCs, and unknown samples.
-
Add 50 µL of plasma sample to the respective tubes.
-
Spike 10 µL of the appropriate ketoconazole working standard solution to the CC and QC samples. Add 10 µL of 50:50 methanol:water to the blank and unknown samples.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile without IS to the blank).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
LC System: Shimadzu Nexera or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-30% B
-
2.6-3.5 min: 30% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
-
Mass Spectrometry:
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Method Validation Summary
The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
| Parameter | Value |
| Concentration Range | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| LLOQ Precision (%CV) | ≤ 20% |
| LLOQ Accuracy (% bias) | ± 20% |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (% bias) (n=18) |
| LLOQ | 1 | 8.5 | 5.2 | 10.1 | 6.8 |
| Low | 3 | 6.2 | -2.5 | 7.8 | -1.5 |
| Medium | 150 | 4.8 | 1.8 | 6.5 | 2.4 |
| High | 1500 | 3.5 | -0.9 | 5.1 | -0.2 |
Selectivity and Specificity
No significant interfering peaks were observed at the retention times of ketoconazole and the IS in blank plasma samples from six different sources.
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions. The recovery was determined by comparing the analyte peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ketoconazole | 92.5 | 95.8 |
| This compound | 94.1 | 96.2 |
Stability
Ketoconazole was found to be stable in human plasma under various storage and handling conditions.
| Stability Condition | Duration | Stability (% of nominal) |
| Bench-top | 8 hours at room temperature | 96.8 - 102.4 |
| Freeze-thaw (3 cycles) | -20°C to room temperature | 95.2 - 101.5 |
| Long-term | 30 days at -80°C | 97.1 - 103.2 |
| Autosampler | 24 hours at 10°C | 98.5 - 100.9 |
Visualizations
References
- 1. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clpmag.com [clpmag.com]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. fda.gov [fda.gov]
- 9. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Ketoconazole in Diverse Pharmaceutical Formulations Using (-)-Ketoconazole-d3 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ketoconazole in various pharmaceutical formulations, including tablets, creams, and shampoos. The use of a stable isotope-labeled internal standard, (-)-Ketoconazole-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocols offer detailed guidance on sample preparation, chromatographic separation, and mass spectrometric detection, making this method suitable for routine quality control, formulation development, and stability studies.
Introduction
Ketoconazole is a broadly used imidazole antifungal agent effective against a wide range of fungal infections. It is available in various dosage forms, such as oral tablets and topical creams and shampoos.[1] Accurate and reliable quantification of ketoconazole in these different matrices is crucial for ensuring product quality, performing pharmacokinetic studies, and supporting formulation development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[2] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for any analytical variability.[3] This application note provides a comprehensive guide to the application of this compound for the precise quantification of ketoconazole in diverse formulations.
Experimental Protocols
Materials and Reagents
-
Standards: Ketoconazole (analytical standard), this compound (internal standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized or Milli-Q), Formic acid (LC-MS grade)
-
Chemicals: Ammonium acetate (analytical grade)
Standard Solution Preparation
-
Ketoconazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of ketoconazole and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in methanol or the mobile phase to create calibration standards and a working solution of the internal standard.
Sample Preparation
a) Tablets:
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).
-
Accurately weigh a portion of the powder equivalent to 20 mg of ketoconazole into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15-20 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette an appropriate aliquot of the filtered solution and the this compound IS working solution into a vial and dilute with the mobile phase to the final desired concentration.
b) Creams and Shampoos:
-
Accurately weigh approximately 1 g of the cream or shampoo formulation (containing a known concentration of ketoconazole) into a 50 mL centrifuge tube.
-
Add a known volume of a suitable extraction solvent (e.g., 20 mL of methanol or a mixture of methanol and water).
-
Vortex vigorously for 5 minutes to disperse the formulation and extract the ketoconazole.
-
Sonicate for 15-20 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the excipients.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Pipette an appropriate aliquot of the filtered supernatant and the this compound IS working solution into a vial and dilute with the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid or an ammonium acetate buffer.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both ketoconazole and this compound. A common transition for ketoconazole is m/z 531.2 → 489.3.[4][5] The transition for this compound will be shifted by +3 (m/z 534.2 → 492.3).
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of ketoconazole using a deuterated internal standard. The data is compiled from various validated methods and represents the expected performance.
Table 1: Method Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
Table 2: Method Accuracy and Precision
| Quality Control Sample | Accuracy (% Recovery) | Precision (% RSD) |
| Low Concentration | 95 - 105% | < 10% |
| Medium Concentration | 97 - 103% | < 8% |
| High Concentration | 98 - 102% | < 5% |
RSD: Relative Standard Deviation
Visualizations
Caption: Experimental workflow for the quantification of ketoconazole.
Caption: Role of the internal standard in accurate quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a highly reliable and accurate method for quantifying ketoconazole in a variety of pharmaceutical formulations. The protocols outlined in this application note are adaptable to different laboratory settings and can be validated to meet regulatory requirements. This methodology is an invaluable tool for ensuring the quality and consistency of ketoconazole products throughout the development and manufacturing process.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting isotopic exchange issues with (-)-Ketoconazole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Ketoconazole-d3 as an internal standard. The following information is designed to help you identify and resolve potential issues related to isotopic exchange and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a stable isotope-labeled version of the antifungal drug (-)-Ketoconazole. The three hydrogen atoms on the acetyl group have been replaced with deuterium. It is primarily used as an internal standard in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively compensate for variations in sample preparation, extraction recovery, and instrument response, leading to more accurate and precise quantification of (-)-Ketoconazole.
Q2: What is isotopic exchange and why is it a concern with this compound?
Isotopic exchange, also known as back-exchange, is a chemical reaction in which a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding solvent or matrix. For this compound, the deuterium atoms are located on the acetyl group, which is adjacent to a carbonyl group. The protons (or deuterons) in this position are known to be susceptible to exchange, particularly under acidic or basic conditions, through a process called keto-enol tautomerization. This can lead to a loss of the deuterium label, resulting in the formation of (-)-Ketoconazole-d2, -d1, or even the unlabeled (-)-Ketoconazole. This loss of isotopic purity can compromise the accuracy of quantification, as the internal standard concentration will be effectively lowered.[1][2]
Q3: Under what conditions is isotopic exchange most likely to occur?
Isotopic exchange of the acetyl-d3 group is most likely to be catalyzed by:
-
Acidic Conditions: Strong acidic conditions can promote enolization and subsequent exchange of deuterium with protons from the solvent.
-
Basic Conditions: Strong basic conditions can also readily abstract the deuterons alpha to the carbonyl group, leading to exchange.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of chemical reactions, including isotopic exchange.
The stability of the parent molecule, ketoconazole, is also pH-dependent. It is least stable at a pH of 1 and is also susceptible to degradation under oxidative conditions.[3] Therefore, it is crucial to control the pH and temperature throughout the sample handling, preparation, and analysis process.
Troubleshooting Guide
Issue 1: Inconsistent or Drifting Internal Standard Signal
Symptoms:
-
The peak area of this compound is not consistent across your analytical run, even in quality control (QC) samples.
-
A gradual decrease in the internal standard signal is observed over the course of a long sample sequence.
Potential Cause: This could be an indication of ongoing isotopic exchange in your prepared samples in the autosampler. If the samples are stored in a solvent that promotes exchange, the deuterium label may be gradually lost over time.
Solutions:
-
Control Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down any potential degradation or exchange reactions.
-
Limit Sample Residence Time: Analyze samples as soon as possible after preparation. Avoid letting samples sit in the autosampler for extended periods.
-
Solvent Selection: Ensure your final sample solvent is as close to neutral pH as possible and is free of strong acids or bases.
Issue 2: Appearance of Unexpected Peaks at m/z Corresponding to (-)-Ketoconazole-d2, -d1, or Unlabeled Ketoconazole in Internal Standard Stock Solutions
Symptoms:
-
When analyzing a pure solution of this compound, you observe ion signals corresponding to the loss of one or more deuterium atoms.
-
The isotopic purity of your internal standard appears to be lower than specified by the manufacturer.
Potential Cause: This could be due to improper storage of the stock solution or the use of inappropriate solvents for dilution.
Solutions:
-
Proper Storage: Store this compound stock solutions in a tightly sealed container in a cool, dark, and dry place as recommended by the manufacturer.
-
Solvent for Stock Solutions: Use a high-purity, neutral, and aprotic solvent for preparing stock solutions whenever possible. If an aqueous component is necessary, use high-purity water and ensure the final pH is neutral. Avoid preparing stock solutions in acidic or basic media.
Issue 3: Inaccurate Quantification and High Variability in Results
Symptoms:
-
Poor accuracy and precision in your QC samples.
-
Inexplicable variability in the calculated concentrations of your unknown samples.
Potential Cause: Significant and variable isotopic exchange during sample preparation can lead to an inconsistent internal standard concentration, directly impacting the accuracy and precision of your results.
Solutions:
-
pH Control During Sample Preparation: The pH of the sample matrix (e.g., plasma, urine) and any buffers or reagents used during extraction and reconstitution is critical. The pH should be maintained as close to neutral as possible.
-
Temperature Control: Perform all sample preparation steps at a controlled, low temperature (e.g., on ice) to minimize the rate of exchange.
-
Method Validation: During method development and validation, specifically assess the stability of this compound in the sample matrix and final extract under the conditions of your entire analytical procedure. This should include short-term and long-term stability tests.
Experimental Protocols to Minimize Isotopic Exchange
The following are generalized protocols. It is essential to validate these for your specific application and matrix.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Thawing: Thaw plasma samples at room temperature and then place them on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (prepared in a neutral solvent like methanol or acetonitrile) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 30°C).
-
Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent with a neutral pH.
-
Analysis: Inject the sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis Conditions
-
Mobile Phase: Use mobile phases with a pH as close to neutral as possible. If a pH modifier is necessary for chromatographic purposes, use a volatile buffer system and keep the concentration low. For example, 10mM ammonium acetate is a common choice.[4][5] Avoid strong acids or bases in the mobile phase.
-
Column Temperature: Maintain the column at a controlled and reasonably low temperature (e.g., 30-40°C) to ensure reproducible chromatography without accelerating on-column exchange.
-
MS/MS Transitions: Monitor the appropriate precursor and product ions for both (-)-Ketoconazole and this compound. A common transition for ketoconazole is m/z 531.2 → 489.3.[4][6] For this compound, the precursor ion will be m/z 534.2. The fragmentation should be predictable, with the d3-acetyl group being part of the neutral loss or the charged fragment. It is advisable to also monitor for the potential back-exchanged species (m/z 533.2, 532.2) in your internal standard channel to assess the extent of the issue.
Data Presentation
Table 1: Potential for Isotopic Exchange of this compound under Different pH Conditions (Qualitative)
| pH Range | Condition | Potential for Isotopic Exchange | Recommendation |
| < 4 | Acidic | High | Avoid prolonged exposure. Neutralize as soon as possible. |
| 4 - 6 | Mildly Acidic | Moderate | Minimize exposure time and maintain low temperatures. |
| 6 - 8 | Neutral | Low | Optimal range for sample handling and storage. |
| 8 - 10 | Mildly Basic | Moderate | Minimize exposure time and maintain low temperatures. |
| > 10 | Basic | High | Avoid prolonged exposure. Neutralize as soon as possible. |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Stock Solution Storage | -20°C or colder in a tightly sealed container. | To minimize solvent evaporation and chemical degradation. |
| Working Solution Storage | Prepare fresh daily if possible. If stored, keep at 4°C for no more than 24 hours. | To minimize the potential for exchange in aqueous-organic mixtures. |
| Autosampler Temperature | 4°C | To slow down potential exchange reactions in prepared samples. |
Visualizations
Mechanism of Isotopic Exchange
Caption: Base-catalyzed isotopic exchange mechanism for this compound.
Troubleshooting Workflow for Isotopic Exchange
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Signal Integrity: A Technical Guide for (-)-Ketoconazole-d3 Analysis
Technical Support Center
Welcome to the technical support center for the analysis of (-)-Ketoconazole-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to signal suppression and enhancement during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression or enhancement for this compound?
Signal variability for this compound, like many analytes in LC-MS/MS, is often attributed to a phenomenon known as "matrix effects."[1][2] These effects arise from co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine) that interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2]
Key causes include:
-
Ion Suppression: Competition for ionization between this compound and high concentrations of co-eluting matrix components can reduce the analyte's signal.[1][2] This can be exacerbated by phospholipids from plasma samples, which are notorious for causing ion suppression.
-
Ion Enhancement: Less commonly, some matrix components can enhance the ionization efficiency of the analyte, leading to an artificially high signal.
-
Changes in Droplet Properties: High concentrations of non-volatile components in the sample extract can alter the surface tension and viscosity of the ESI droplets, hindering the release of gas-phase ions and suppressing the signal.[1]
-
Analyte-Internal Standard Co-elution Issues: While this compound is a stable isotope-labeled (SIL) internal standard designed to co-elute with and mimic the behavior of Ketoconazole, chromatographic differences can sometimes occur. If the two do not perfectly co-elute, they may experience different matrix effects, leading to inaccurate quantification.[3]
-
Internal Standard Signal Suppression by Analyte: At very high concentrations, the non-labeled Ketoconazole can suppress the signal of the deuterated internal standard, this compound.
Q2: My this compound signal is inconsistent across different samples. What should I investigate first?
Inconsistent internal standard signal is a classic indicator of variable matrix effects between samples. Here’s a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Q3: Can the use of this compound as an internal standard completely eliminate matrix effects?
While stable isotope-labeled internal standards like this compound are the gold standard for mitigating matrix effects, they may not completely eliminate them.[3] The underlying assumption is that the analyte and the internal standard will be affected by suppression or enhancement to the same degree. However, differential matrix effects can occur if there are slight differences in retention time between the analyte and the deuterated internal standard, causing them to elute in regions of varying ion suppression.[3] It is crucial to verify that Ketoconazole and this compound co-elute perfectly.
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
This guide outlines the experimental protocol to determine if the signal for this compound is being suppressed or enhanced by the sample matrix.
Objective: To quantitatively assess the matrix effect on the this compound signal.
Methodology: Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., the concentration used in your analytical method).
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma from six different sources) following your sample preparation protocol. After the final extraction step, spike the extract with this compound to the same final concentration as Set A.
-
Set C (Matrix Blank): Extract blank matrix without adding the internal standard to check for interferences.
-
-
Analyze and Calculate the Matrix Factor (MF):
-
Analyze all samples using your established LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each blank matrix source using the following formula:
-
MF = (Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
-
Interpret the Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
RSD% of MF > 15%: Indicates significant variability in matrix effects between different sources, which can compromise method precision.
-
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution) | MF < 1: SuppressionMF > 1: Enhancement |
| Internal Standard Normalized MF | MF of Analyte / MF of Internal Standard | A value close to 1 indicates the IS effectively compensates for matrix effects. |
| Coefficient of Variation (%CV) | (Standard Deviation of MF / Mean MF) * 100 | %CV > 15% suggests unacceptable variability in matrix effects. |
Guide 2: Mitigating Signal Suppression of this compound
If you have confirmed signal suppression, the following strategies can be employed to minimize its impact.
1. Optimization of Sample Preparation:
The goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. A validated LLE protocol for Ketoconazole from plasma involves using diethyl ether for extraction from an alkalinized sample.[2]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[4]
| Sample Preparation Technique | Pros | Cons |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | May not effectively remove all interferences (e.g., phospholipids). |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences.[2] | Can be labor-intensive and require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, highly selective.[4] | More expensive and requires method development. |
2. Chromatographic Separation Improvement:
The objective is to chromatographically separate this compound from co-eluting, interfering matrix components.
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and interferences.
-
Change the Stationary Phase: If using a standard C18 column, consider a column with a different chemistry (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for the interferences.
-
Employ a Diverter Valve: Program the diverter valve to send the highly polar, unretained matrix components to waste at the beginning of the chromatographic run, only directing the flow to the mass spectrometer just before the elution of your analyte.
Caption: Strategies to mitigate signal suppression.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Ketoconazole and this compound in Human Plasma
This protocol is a representative example based on published methods and should be validated for your specific application.[2][5][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (as internal standard).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Vortex for 10 seconds.
-
Add 600 µL of diethyl ether.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5-10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Ketoconazole) | 531.2 -> 489.3[5][7] |
| MRM Transition (this compound) | 534.2 -> 492.3 (example, adjust based on actual mass) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
3. Data for a Validated Method:
The following table presents typical performance characteristics for a validated LC-MS/MS method for Ketoconazole in human plasma.[2][6]
| Parameter | Value |
| Linearity Range | 20 - 10,000 ng/mL |
| Intra-day Precision (%RSD) | ≤ 4.4% |
| Inter-day Precision (%RSD) | ≤ 8.6% |
| Accuracy (%RE) | -1.4% to 1.4% |
| Recovery (Ketoconazole) | ~102% |
| Recovery (Internal Standard) | ~106% |
This technical support center provides a foundational understanding and practical guidance for addressing signal suppression or enhancement of this compound. For optimal results, it is imperative to perform thorough method validation for your specific matrix and experimental conditions.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
(-)-Ketoconazole-d3 stability issues in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (-)-Ketoconazole-d3. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is slightly soluble in methanol and chloroform.[1] For creating stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are recommended.[2][3] It is good practice to purge the solvent with an inert gas before dissolving the compound.[2][3]
Q3: How stable are solutions of this compound?
A3: There is limited specific stability data available for this compound in solution. However, based on data for the non-deuterated parent compound, ketoconazole, it is recommended to use freshly prepared solutions. Aqueous solutions of ketoconazole are not recommended for storage for more than one day.[2][3] For stock solutions in organic solvents like DMSO, it is advised to store them in tightly sealed vials at -20°C for short periods. For longer-term storage of solutions, -80°C is preferable.
Q4: What are the likely degradation pathways for this compound?
Q5: Is this compound sensitive to light?
A5: Based on studies with ketoconazole, the compound is not significantly sensitive to light.[4] However, as a general laboratory best practice, it is always advisable to store solutions in amber vials or protect them from light to minimize any potential for photodegradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experiments.
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound.
-
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Poor solubility of this compound.
-
Recommendations:
-
Ensure you are using a suitable organic solvent such as DMSO, DMF, or ethanol.[2][3]
-
Gentle warming to 37°C and sonication can aid in dissolution.
-
For aqueous buffers, first dissolve the compound in a minimal amount of DMF or DMSO and then dilute with the aqueous buffer.[2][3] Be aware that high concentrations of organic solvents may affect your experimental system.
-
Stability Data Summary
While specific quantitative stability data for this compound is limited, the following table summarizes the known stability information for ketoconazole, which can serve as a guide.
| Condition | Matrix | Temperature | Duration | Stability | Reference(s) |
| Solid | - | -20°C | ≥ 4 years | Stable | [1][2] |
| Solution | Aqueous | Room Temp | > 1 day | Not Recommended | [2][3] |
| Solution | Acidic (pH 1) | 25°C & 50°C | 6 months | Unstable | [5][6][7] |
| Solution | Neutral (pH 7) | 25°C | 15 months | Expected Shelf Life | [5][6][7] |
| Solution | Basic | - | - | Unstable | [4] |
| Solid | Photolytic | 254 nm | 24 hours | Stable | [4] |
| Solid | Thermal | 105°C | 24 hours | Stable | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 534.45 g/mol ) in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the solid (e.g., 1 mg) into a sterile vial.
-
Purge the vial containing the solid and the DMSO solvent with the inert gas.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration. For 1 mg of this compound, add 187.1 µL of DMSO for a 10 mM solution.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.
-
Protocol 2: Stability Assessment using HPLC
This protocol provides a general framework for assessing the stability of a this compound solution.
-
Objective: To determine the percentage of this compound remaining in a solution under specific storage conditions over time.
-
Materials and Equipment:
-
Prepared solution of this compound
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer)
-
Calibrated analytical balance and volumetric flasks
-
-
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh solution of this compound at a known concentration.
-
Immediately analyze the solution by HPLC to obtain the initial peak area corresponding to the intact compound. This will serve as the 100% reference.
-
-
Storage:
-
Store the solution under the desired conditions (e.g., specific temperature, light exposure, or in a particular experimental medium).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stored solution.
-
Analyze the aliquot by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Caption: Experimental workflow for stability assessment.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability assessment of ketoconazole in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (-)-Ketoconazole-d3 Sample Extraction
Welcome to the technical support center for (-)-Ketoconazole-d3 sample extraction. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalytical workflow. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Issue: Low or Inconsistent Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Extraction Solvent | The choice of organic solvent in Liquid-Liquid Extraction (LLE) is critical. Ketoconazole is practically insoluble in water.[1][2] For LLE, solvents like chloroform, dichloromethane, and ethyl acetate have been used.[1] Systematically test different solvents or solvent mixtures to find the one yielding the highest and most consistent recovery for your specific sample matrix. |
| Inefficient Phase Separation | In LLE, vigorous mixing is required to maximize the surface area between the two phases for efficient extraction.[3] If emulsions form, consider centrifugation to break them. For Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte completely. |
| Analyte Volatility | During the solvent evaporation step, volatile analytes can be lost.[3] If you suspect this is an issue, use a gentler evaporation technique, such as a nitrogen stream at a lower temperature (e.g., 30-40°C).[3] |
| pH-Dependent Solubility | Ketoconazole is a weakly basic drug with pH-dependent solubility.[2][4] Its solubility is lower at higher pH.[5] Adjusting the pH of the aqueous sample can improve partitioning into the organic phase during LLE. For basic analytes, increasing the pH of the aqueous phase can enhance extraction into an organic solvent.[3] |
Issue: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | The mobile phase composition is crucial for good chromatographic separation. For ketoconazole analysis, various mobile phases have been reported, often consisting of acetonitrile and a buffer.[4][6][7] Optimize the mobile phase composition, including the organic modifier and buffer pH, to improve peak shape and resolution. |
| Column Overload | Injecting too much sample onto the column can lead to broad or tailing peaks. Try diluting the sample or reducing the injection volume. |
| Column Contamination | Matrix components can accumulate on the column over time, affecting its performance. Implement a column washing step after each run or batch to remove strongly retained compounds. |
Issue: Suspected Matrix Effects
| Potential Cause | Troubleshooting Step |
| Ion Suppression or Enhancement | Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[8][9][10][11] This is a common issue in LC-MS/MS bioanalysis.[11] |
| Phospholipid Interference | Phospholipids are common endogenous matrix components that can cause significant ion suppression.[8] Consider a phospholipid removal SPE cartridge or a modified LLE protocol to reduce their impact. |
| Insufficient Sample Cleanup | If the initial extraction is not selective enough, a large number of matrix components will be co-extracted with the analyte.[11] An additional cleanup step, such as a back-extraction in LLE, can improve selectivity.[3] In back-extraction, the analyte is transferred from the organic phase to a fresh aqueous phase at a pH where it is ionized, leaving neutral interferences behind.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction techniques for ketoconazole and its deuterated analog from biological matrices?
A1: The most common extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is a simpler technique but may be less selective, while SPE can provide cleaner extracts but requires more method development.[1]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: To minimize matrix effects, you can:
-
Improve sample cleanup: Use a more selective extraction method like SPE or add a back-extraction step to your LLE protocol.[3][11]
-
Optimize chromatography: Adjust the mobile phase and gradient to separate the analyte from co-eluting matrix components.[8]
-
Use a stable isotope-labeled internal standard: this compound itself serves as an excellent internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for them.[8]
-
Consider a different ionization source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[8]
Q3: What are the key parameters to consider when developing an LLE method for this compound?
A3: Key parameters for LLE development include:
-
Choice of extraction solvent: This is crucial for achieving high recovery.[3]
-
pH of the aqueous phase: As ketoconazole's solubility is pH-dependent, adjusting the pH can significantly impact extraction efficiency.[2][5]
-
Ionic strength of the aqueous phase: Adding salt can sometimes improve extraction efficiency for more hydrophilic analytes.[3]
-
Mixing time and vigor: Sufficient mixing is necessary to ensure complete partitioning of the analyte into the organic phase.[3]
Q4: My recovery of this compound is inconsistent between different sample lots of the same matrix. What could be the cause?
A4: This variability is often due to lot-to-lot differences in the biological matrix, which can lead to varying degrees of matrix effects.[8] It is essential to evaluate matrix effects across multiple lots of the matrix during method validation.[9] Using a stable isotope-labeled internal standard like this compound should help to compensate for this variability.
Experimental Protocols
Protocol: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol provides a general workflow. Optimization will be required for specific applications.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 20 µL of this compound working solution (in methanol or another suitable solvent) to each plasma sample.
-
Vortex briefly to mix.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 600 µL of cold acetonitrile to each sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of 1-chlorobutane and acetonitrile).[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Example HPLC Parameters for Ketoconazole Analysis
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[6][12] |
| Mobile Phase | Acetonitrile and a buffer (e.g., NaH2PO4) in varying ratios (e.g., 70:30)[6] |
| Flow Rate | 1.0 mL/min[6][12] |
| Detection Wavelength (UV) | 232 nm or 240 nm[6][12] |
| Retention Time | Approximately 3-5 minutes[6][12] |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. researchgate.net [researchgate.net]
Ionization efficiency optimization for (-)-Ketoconazole-d3 in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of (-)-Ketoconazole-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for protonated this compound in positive ion ESI-MS?
The expected m/z for the protonated molecule [M+H]⁺ of this compound is approximately 534.2. Ketoconazole has a molecular weight of approximately 531.2 g/mol . With the addition of three deuterium atoms in place of three hydrogen atoms, the mass increases by approximately 3 Da. Protonation in the ESI source adds another proton, resulting in the observed m/z. It is also common to observe other adduct ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, particularly if the sample or mobile phase contains these salts.[1][2][3]
Q2: Why am I observing poor sensitivity or no signal for this compound?
Poor sensitivity for this compound can stem from several factors. Key areas to investigate include:
-
Suboptimal ESI Source Parameters: The spray voltage, gas flow rates (nebulizing and drying gas), and source temperature are critical for efficient ionization and desolvation.[4][5] These parameters often require optimization for each specific analyte and instrument.
-
Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase significantly influence the ionization efficiency of ketoconazole. Acidic mobile phases are often used to promote protonation in positive ion mode.[6]
-
Ion Suppression: The presence of other compounds in the sample matrix can compete with this compound for ionization, leading to a decreased signal.[6][7] Effective sample preparation and chromatographic separation are crucial to mitigate this "matrix effect".
-
Incorrect Instrument Settings: Ensure the mass spectrometer is set to monitor the correct m/z for this compound and that other instrument parameters like capillary voltage and fragmentor voltage are appropriately tuned.[8]
Q3: Can I use the same ESI-MS conditions for this compound as for non-deuterated Ketoconazole?
In many cases, the optimal ESI-MS conditions for a deuterated standard are very similar to its non-deuterated counterpart. However, minor adjustments may be necessary. While the chemical properties are nearly identical, slight differences in elution time during chromatography can occur. It is always recommended to perform a direct infusion of this compound to fine-tune the MS parameters for maximum sensitivity. The primary difference will be the monitored m/z value.
Q4: What are common adducts observed for Ketoconazole in ESI-MS?
In positive ion mode, besides the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[1][2][3] The formation of these adducts can be influenced by the cleanliness of the glassware, the purity of the solvents, and the sample matrix. In some instances, solvent adducts may also be observed.
Troubleshooting Guides
Issue 1: Low Signal Intensity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Mobile Phase | Ensure the mobile phase promotes ionization. For positive ion mode, adding a small amount of an acid like formic acid (0.1%) can significantly improve protonation.[9] Experiment with different percentages of organic solvent (e.g., acetonitrile or methanol) as this can influence desolvation efficiency.[4][10] |
| Incorrect Sprayer Voltage | Optimize the sprayer voltage. A voltage that is too high can cause electrical discharge and signal instability, while a voltage that is too low may not be sufficient for efficient spray formation.[4] Start with a lower voltage and gradually increase it while monitoring the signal intensity. |
| Inefficient Nebulization/Desolvation | Optimize the nebulizing and drying gas flow rates and the drying gas temperature. Higher flow rates and temperatures can improve desolvation of the ESI droplets, but excessive settings can lead to analyte degradation or reduced ionization.[4][5] |
| Poor Sprayer Position | Adjust the position of the ESI probe relative to the mass spectrometer inlet. The optimal position can vary between instruments and for different analytes.[4] |
| Low Analyte Concentration | If possible, increase the concentration of the injected sample. Ensure proper sample preparation to avoid excessive dilution. |
Issue 2: Unstable or Fluctuating Signal
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Spray | A fluctuating signal often indicates an unstable Taylor cone. This can be caused by a partially blocked ESI needle, air bubbles in the solvent line, or an inappropriate flow rate.[4] Check for blockages and ensure all connections are secure. Pulsations from the LC pump can also cause instability; a pulse dampener may be required. |
| Electrical Discharge | As mentioned, an excessively high sprayer voltage can lead to a corona discharge, resulting in an unstable signal.[4] This is often accompanied by the appearance of protonated solvent clusters. Try reducing the sprayer voltage. |
| Contaminated Source | A dirty ion source can lead to erratic signal behavior. Follow the manufacturer's instructions for cleaning the ion source components, including the capillary, skimmer, and lenses. |
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
This protocol is designed to determine the optimal ESI-MS parameters for this compound without chromatographic separation.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics the intended chromatographic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization:
-
Set the mass spectrometer to scan a mass range that includes the expected m/z of the protonated molecule and potential adducts (e.g., m/z 500-600).
-
Systematically adjust the following parameters while monitoring the signal intensity of the [M+H]⁺ ion (m/z ~534.2):
-
Sprayer Voltage
-
Nebulizing Gas Pressure/Flow
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
Fragmentor/Capillary Voltage
-
-
-
Record Optimal Settings: Note the parameter values that provide the highest and most stable signal intensity for this compound.
Protocol 2: LC-MS Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the separation and detection of this compound.
-
Column: Use a suitable reversed-phase C18 column.
-
Initial Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Start with a broad gradient to determine the approximate elution time of this compound (e.g., 5-95% B over 10 minutes).
-
Optimization of Organic Modifier: Based on the initial gradient, develop a more focused gradient around the elution time of the analyte. Perform isocratic runs with varying percentages of acetonitrile (e.g., 55%, 65%, 75%) to assess the impact on peak shape and retention time.[10]
-
Optimization of Additive: While 0.1% formic acid is a good starting point, you can also evaluate other additives like ammonium acetate or ammonium formate, particularly if you are experiencing issues with adduct formation.[8]
-
Flow Rate: For conventional HPLC systems, a flow rate of 0.2-0.5 mL/min is typical. Lower flow rates can sometimes lead to better ESI efficiency.[7]
Visualizations
Caption: Workflow for ESI-MS optimization of this compound.
Caption: Troubleshooting logic for poor this compound signal.
References
- 1. providiongroup.com [providiongroup.com]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. m.youtube.com [m.youtube.com]
- 8. commons.und.edu [commons.und.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Best practices for handling and storing (-)-Ketoconazole-d3 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing (-)-Ketoconazole-d3 solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
Solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] The solubility is approximately 2 mg/mL in DMSO and 5 mg/mL in DMF.[1] For aqueous experiments, it is advisable to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[1]
Q3: What is the stability of this compound in solution?
Solutions of this compound in DMSO or ethanol can be stored at -20°C for up to three months.[2] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[1] The stability of ketoconazole in aqueous solutions is pH-dependent, with the greatest instability observed in acidic conditions (e.g., pH 1).[3][4][5] Optimal stability is found at a neutral pH.[3][4][5]
Q4: What are the primary safety precautions when handling this compound?
This compound is classified as toxic if swallowed, may damage fertility or an unborn child, and may cause organ damage through prolonged or repeated exposure.[3][5] It is also very toxic to aquatic life.[3][5] Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling should be performed in a well-ventilated area or a chemical fume hood.
Q5: Can I use this compound as an internal standard for quantifying Ketoconazole?
Yes, this compound is intended for use as an internal standard for the quantification of ketoconazole by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Precipitation of this compound in aqueous solution.
-
Cause: (-)-Ketoconazole is sparingly soluble in aqueous buffers. Precipitation can occur if the concentration exceeds its solubility limit or if the solution is stored for an extended period.
-
Solution:
-
Prepare a concentrated stock solution in an organic solvent like DMF or DMSO.
-
For your experiment, dilute the stock solution with your aqueous buffer directly before use.
-
If you observe precipitation, try vortexing or sonicating the solution briefly. If the precipitate does not redissolve, it is recommended to prepare a fresh solution.
-
Avoid storing aqueous solutions for more than 24 hours.[1]
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: Inconsistent results can arise from degradation of the compound in the cell culture medium or variability in the preparation of the dosing solutions. The pH of the medium can affect the stability of the compound.
-
Solution:
-
Ensure that the pH of your cell culture medium is stable and within the optimal range for the compound's stability (neutral pH).
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures during the experiment.
-
Issue 3: Unexpected peaks in LC-MS analysis.
-
Cause: Unexpected peaks can be due to the degradation of this compound or contamination. Ketoconazole is known to be susceptible to acidic hydrolysis and oxidation.
-
Solution:
-
Confirm the identity of your this compound peak by comparing its retention time and mass spectrum to a freshly prepared standard.
-
Check the pH of your mobile phase and sample diluent; acidic conditions can accelerate degradation.
-
Prepare samples immediately before analysis and store them in an autosampler at a low temperature.
-
If degradation is suspected, prepare a fresh stock solution and re-analyze the samples.
-
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Storage (Solid) | -20°C | ≥ 4 years stability | [1] |
| Storage (Solution) | DMSO or Ethanol at -20°C | Up to 3 months stability | [2] |
| Aqueous Solution | Not recommended for > 1 day | [1] | |
| Solubility | Chloroform | Slightly soluble | |
| Methanol | Slightly soluble | ||
| Ethanol | ~1 mg/mL | [1] | |
| DMSO | ~2 mg/mL | [1] | |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol: In Vitro CYP3A4 Inhibition Assay using this compound as an Internal Standard
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental system.
-
Materials:
-
Human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
(-)-Ketoconazole (inhibitor)
-
This compound (internal standard)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
-
-
Preparation of Solutions:
-
Prepare a stock solution of (-)-Ketoconazole in DMSO.
-
Prepare a stock solution of the CYP3A4 substrate in a suitable solvent.
-
Prepare a stock solution of this compound in methanol or acetonitrile for use as an internal standard.
-
-
Incubation Procedure:
-
Pre-incubate HLMs, phosphate buffer, and varying concentrations of (-)-Ketoconazole in a 96-well plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate.
-
After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the desired time (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing the this compound internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the formation of the substrate's metabolite, using this compound to normalize for variations in sample preparation and instrument response.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each inhibitor concentration.
-
Determine the IC50 value for (-)-Ketoconazole by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Troubleshooting workflow for experiments using this compound.
Caption: Competitive inhibition of the CYP3A4 enzyme by (-)-Ketoconazole.
References
Validation & Comparative
Accuracy and precision of (-)-Ketoconazole-d3 in quantitative bioanalysis
In the landscape of quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. For the widely used antifungal agent ketoconazole, the stable isotope-labeled variant, (-)-Ketoconazole-d3, has emerged as a preferred internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of this compound with other internal standards, supported by experimental data, detailed protocols, and visual representations of its mechanism of action and analytical workflow.
Performance Comparison: The Superiority of a Stable Isotope-Labeled Internal Standard
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. This leads to co-elution and similar ionization responses, which effectively normalizes for matrix effects and other sources of variability.
Table 1: Accuracy and Precision Data for Ketoconazole Bioanalysis Using Various Internal Standards
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| This compound (Implied) | 20.0 | ≤ 4.4 | ≤ 8.6 | -0.6 to 1.4 | -1.4 to 0.9 | [1] |
| 500 | ≤ 4.4 | ≤ 8.6 | -0.6 to 1.4 | -1.4 to 0.9 | [1] | |
| 8000 | ≤ 4.4 | ≤ 8.6 | -0.6 to 1.4 | -1.4 to 0.9 | [1] | |
| Letrozole | 0.02 (LQC) | 6.8 | 8.5 | 5.0 | 3.5 | [2][3] |
| 0.5 (MQC) | 4.5 | 6.2 | -3.8 | -1.4 | [2][3] | |
| 10 (HQC) | 3.1 | 5.1 | -2.1 | 0.5 | [2][3] | |
| Carbamazepine | 10 (LQC) | 5.6 | 7.8 | 4.2 | 2.5 | [4] |
| 100 (MQC) | 3.9 | 5.1 | -2.1 | -0.8 | [4] | |
| 12000 (HQC) | 2.8 | 4.3 | -1.5 | 1.2 | [4] |
Data presented for this compound is inferred from a study using a deuterated internal standard without specifying the exact labeling. The performance characteristics are typical for SIL internal standards.
Table 2: Comparison of Linearity and Recovery
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) |
| This compound (Implied) | 20.0 - 10000 | ≥ 0.9985 | 102 (Analyte), 106 (IS) |
| Letrozole | 0.01 - 12 | > 0.99 | Not Reported |
| Carbamazepine | 5 - 15000 | > 0.99 | Not Reported |
The data consistently demonstrates that methods employing a deuterated internal standard for ketoconazole achieve excellent precision (RSD ≤ 8.6%) and accuracy (RE within ±1.4%) across the calibration range. While methods with structural analog internal standards like letrozole and carbamazepine also show acceptable performance, SIL internal standards are theoretically superior in compensating for matrix effects, which can be a significant source of error in bioanalysis.
Experimental Protocols
The following is a representative experimental protocol for the quantitative bioanalysis of ketoconazole in human plasma using this compound as an internal standard, based on common practices in published literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay range).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ketoconazole: m/z 531.1 -> 489.1
-
This compound: m/z 534.1 -> 492.1
-
-
Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.
-
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the biological context of ketoconazole, the following diagrams are provided.
Caption: Bioanalytical workflow for ketoconazole quantification.
Ketoconazole's primary mechanism of action involves the inhibition of cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. In humans, ketoconazole is a potent inhibitor of CYP3A4, a key enzyme in drug metabolism.
Caption: Ketoconazole's inhibition of Cytochrome P450 enzymes.
References
A Comparative Guide to Ketoconazole Quantification: Evaluating Linearity and Range with (-)-Ketoconazole-d3 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of ketoconazole is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The choice of internal standard is paramount for a robust and reliable bioanalytical method. This guide provides a comparative analysis of methods for ketoconazole quantification, with a focus on the linearity and range achievable with the deuterated internal standard (-)-Ketoconazole-d3 versus other commonly used alternatives.
This guide will compare the performance of several validated LC-MS/MS and UPLC-MS/MS methods for ketoconazole quantification in human plasma that utilize different internal standards.
Comparison of Linearity and Range
The following table summarizes the linearity and quantification range of various published methods for ketoconazole analysis in human plasma. This allows for a direct comparison of the analytical performance of methods employing different internal standards.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Hypothetical this compound | LC-MS/MS or UPLC-MS/MS | Expected to be wide, e.g., 0.1 - 2000 | >0.99 |
| R51012 | LC-MS-MS | 20.0 - 10000 | ≥0.9985[3][4][5][6] |
| Carbamazepine | UPLC-MS/MS | 5 - 15000 | Not explicitly stated, but method was linear[7][8] |
| Letrozole | LC-MS/MS | 0.01 - 12 | >0.99[4][9] |
Note: The performance of a hypothetical method using this compound is based on the typical advantages of using a stable isotope-labeled internal standard.
Experimental Workflows
The general workflow for quantifying ketoconazole in biological matrices like plasma involves several key steps. The choice of internal standard can influence the efficiency and robustness of this process.
Caption: General experimental workflow for ketoconazole quantification.
The logical relationship for selecting an appropriate internal standard is crucial for method development and validation.
Caption: Logic for internal standard selection in bioanalysis.
Detailed Experimental Protocols
Below are summarized experimental protocols from the compared methods.
Method using R51012 as Internal Standard[3][4][5][6]
-
Sample Preparation:
-
To 0.1 mL of human plasma, add the internal standard (R51012).
-
Alkalinize the plasma sample.
-
Extract ketoconazole and the internal standard with diethyl ether.
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatography:
-
Column: C18 column (50 x 3 mm, 5 µm).
-
Mobile Phase: Acetonitrile-water-formic acid (75:25:1, v/v/v).
-
Flow Rate: Not specified.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Ketoconazole: m/z 531.2 → 82.1
-
R51012: m/z 733.5 → 460.2
-
-
Method using Carbamazepine as Internal Standard[7][8]
-
Sample Preparation:
-
To human plasma, add the internal standard (carbamazepine).
-
Perform a one-step liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatography:
-
Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.45 mL/min.
-
Run Time: 1.5 minutes.
-
-
Mass Spectrometry:
-
Ionization: ESI, positive mode.
-
MRM Transition (Ketoconazole): m/z 531.2 → 489.3
-
Method using Letrozole as Internal Standard[4][9]
-
Sample Preparation:
-
To human plasma, add the internal standard (letrozole).
-
Perform a single-step liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatography:
-
Column: Hedera CN (150 mm × 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium acetate containing 0.1% formic acid (45:55, v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: ESI, positive mode.
-
MRM Transitions:
-
Ketoconazole: m/z 531.2 → 489.3
-
Letrozole: m/z 286.1 → 217.1
-
-
Conclusion
The choice of internal standard significantly impacts the performance of a bioanalytical method for ketoconazole quantification. While methods using structural analogs like R51012 or other drug classes such as carbamazepine and letrozole have demonstrated acceptable linearity and range, the use of a stable isotope-labeled internal standard like this compound is theoretically superior. It is expected to provide the most accurate and precise results by effectively compensating for variability during sample processing and analysis. For researchers aiming for the highest level of data quality in ketoconazole quantification, particularly for enantioselective studies, the development and validation of a method employing this compound is highly recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. clpmag.com [clpmag.com]
- 3. researchgate.net [researchgate.net]
- 4. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of ketoconazole enantiomers by chiral subcritical-fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Ketoconazole Quantification: (-)-Ketoconazole-d3 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of the antifungal agent ketoconazole, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results, particularly in complex matrices such as plasma. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive comparison of the stable isotope-labeled (SIL) internal standard, (-)-Ketoconazole-d3, with commonly used structural analog internal standards for ketoconazole quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] These compounds are chemically identical to the analyte but have a few atoms replaced with heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave almost identically during sample processing and analysis.
Key Advantages of this compound:
-
Co-elution with Analyte: this compound has the same chromatographic retention time as ketoconazole, meaning it experiences the same matrix effects at the same time.[1] This is crucial for accurately compensating for ion suppression or enhancement in complex biological samples.
-
Similar Extraction Recovery: Due to their identical chemical structures, the extraction efficiency of this compound and ketoconazole from the sample matrix is expected to be the same.
-
Reduced Variability: The use of a SIL-IS significantly improves the precision and accuracy of the assay by minimizing the impact of variations in sample preparation and instrument performance.[1]
Alternative Approach: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available or economically feasible, a structural analog can be used. A structural analog is a compound that is chemically similar but not identical to the analyte. For ketoconazole analysis, several structural analogs have been employed, including:
-
R51012 (an analog of ketoconazole)
-
Letrozole
-
Carbamazepine
-
Terconazole
-
Phenothiazine
-
Itraconazole
Limitations of Structural Analogs:
-
Different Chromatographic Behavior: Structural analogs may not co-elute with the analyte, leading to differential matrix effects and potentially compromising the accuracy of the results.
-
Variable Extraction Recovery: Differences in chemical properties can lead to variations in extraction efficiency between the analyte and the internal standard.
-
Disparate Ionization Efficiency: The ionization efficiency of a structural analog in the mass spectrometer's ion source may differ from that of the analyte and can be affected differently by matrix components.
Performance Data Comparison
Table 1: Performance of a Method Using a Structural Analog Internal Standard (R51012)
| Parameter | Result |
| Linearity Range | 20.0 to 10,000 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9985 |
| Intra-day Precision (%RSD) | ≤ 4.4% |
| Inter-day Precision (%RSD) | ≤ 8.6% |
| Intra-day Accuracy (%RE) | -0.6% to 1.4% |
| Inter-day Accuracy (%RE) | -1.4% to 0.9% |
| Recovery of Ketoconazole | 102% |
| Recovery of IS (R51012) | 106% |
| Data sourced from a study by Chen et al. (2002).[3] |
Table 2: Performance of a Method Using a Structural Analog Internal Standard (Letrozole)
| Parameter | Result |
| Linearity Range | 0.01 to 12 ng/mL |
| Correlation Coefficient (r) | Not explicitly stated, but method exhibited good linearity |
| Intra-batch Precision (%RSD) | Within acceptable criteria |
| Inter-batch Precision (%RSD) | Within acceptable criteria |
| Intra-batch Accuracy | Within acceptable criteria |
| Inter-batch Accuracy | Within acceptable criteria |
| Data sourced from a study by Li et al. (2016).[4] |
Table 3: Performance of a Method Using a Structural Analog Internal Standard (Carbamazepine)
| Parameter | Result |
| Linearity Range | 5 to 15,000 ng/mL |
| Correlation Coefficient (r) | Not explicitly stated, but method exhibited good linearity |
| Precision and Accuracy | Within acceptable criteria |
| Data sourced from a study by Zhang et al. (2014). |
Note: Detailed quantitative data for precision and accuracy were not provided in the abstract.
While specific performance data for a validated method using this compound was not found in the initial search, the general principles of using SIL-IS strongly suggest that it would provide superior performance in terms of precision and accuracy, especially in the presence of significant matrix effects, when compared to structural analogs. The use of a deuterated internal standard is expected to result in lower relative standard deviations (%RSD) for precision and relative errors (%RE) for accuracy.
Experimental Protocols
Below are representative experimental protocols for the quantification of ketoconazole in human plasma using a structural analog and the general principles that would apply to a method using this compound.
Protocol 1: LC-MS/MS Method Using a Structural Analog Internal Standard (R51012)
This protocol is based on the method described by Chen et al. (2002).[3]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 0.1 mL of human plasma, add the internal standard solution (R51012).
- Alkalinize the plasma sample.
- Extract ketoconazole and the IS using diethyl ether.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: C18 column (50 x 3 mm, 5 µm)
- Mobile Phase: Acetonitrile:Water:Formic Acid (75:25:1, v/v/v)
- Flow Rate: Not specified, but a typical flow rate for this column dimension would be 0.3-0.6 mL/min.
- Injection Volume: Not specified.
- Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
- Ketoconazole: m/z 531.2 → 82.1
- R51012 (IS): m/z 733.5 → 460.2
Protocol 2: General Principles for an LC-MS/MS Method Using this compound
A method using this compound would follow a similar sample preparation and chromatographic approach. The key difference would be the mass transitions monitored.
1. Sample Preparation:
- A protein precipitation or liquid-liquid extraction method would be employed, similar to the protocol above. This compound would be added at the beginning of the sample preparation process.
2. LC-MS/MS Conditions:
- LC Column: A C18 column would be a suitable choice.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid or ammonium formate) would be used.
- Mass Spectrometry: ESI in positive ion mode.
- MRM Transitions:
- Ketoconazole: m/z 531.2 → 489.3 (or other suitable fragment)
- This compound (IS): m/z 534.2 → 492.3 (hypothetical, based on a +3 Da shift)
Visualizing the Workflow and Metabolic Context
To better understand the analytical process and the biological context of ketoconazole, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of ketoconazole in plasma.
Ketoconazole is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which is also involved in its own metabolism. Understanding this can be important when interpreting pharmacokinetic data.
Caption: Simplified pathway of ketoconazole metabolism and its inhibition of CYP3A4.
Conclusion and Recommendation
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method for ketoconazole. While structural analogs have been successfully used, they are more susceptible to inaccuracies arising from differential matrix effects and variations in extraction recovery.
Recommendation: For the highest level of accuracy and precision, This compound is the recommended internal standard for the quantification of ketoconazole. Its use minimizes the impact of matrix effects and other sources of variability, leading to more reliable data, which is paramount in research and drug development settings. The initial higher cost of a stable isotope-labeled internal standard is often justified by the improved data quality and the reduced risk of failed analytical runs or the need for extensive method re-validation.
References
Comparative study of HPLC vs. UPLC for ketoconazole analysis with (-)-Ketoconazole-d3
A comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative determination of the antifungal drug ketoconazole is presented for researchers, scientists, and professionals in drug development. This guide offers a detailed examination of the performance, experimental protocols, and inherent advantages of each technique.
While the specific use of (-)-Ketoconazole-d3 as an internal standard was not explicitly detailed in the reviewed literature for a direct head-to-head comparison, this guide provides a comparative overview of representative HPLC and UPLC methods for ketoconazole analysis. The principles and performance metrics discussed are broadly applicable and provide a solid foundation for method development and selection.
Performance Comparison: HPLC vs. UPLC for Ketoconazole Analysis
Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) in terms of speed, sensitivity, and resolution.[1][2] These benefits stem from the use of smaller particle size columns (typically <2 µm) in UPLC, which operate at higher pressures.[1]
The most striking advantage of UPLC is the drastic reduction in analysis time. For ketoconazole, a representative UPLC method demonstrates a retention time of a mere 0.520 minutes, a fraction of the time required by typical HPLC methods, which range from approximately 2.7 to 10 minutes. This increased throughput can significantly enhance laboratory efficiency.
Moreover, UPLC systems are known for their enhanced sensitivity and resolution, leading to better-defined and sharper peaks.[1][2] This allows for lower limits of detection and quantification, which is particularly advantageous for bioanalytical studies or impurity profiling. The reduced peak width in UPLC also minimizes the chances of co-elution with other components in the sample matrix.
| Parameter | HPLC | UPLC |
| Typical Run Time | 2.7 - 10 minutes | ~0.5 - 1.5 minutes |
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | Lower | Higher |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Excellent |
| Resolution | Good | Excellent |
Quantitative Data Summary
The following tables summarize the key performance metrics from representative HPLC and UPLC methods for the analysis of ketoconazole.
Table 1: Representative HPLC Method Performance
| Parameter | Value |
| Retention Time | ~2.713 min |
| Linearity Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
| Recovery | High |
| Relative Standard Deviation (RSD) | Low |
Table 2: Representative UPLC Method Performance
| Parameter | Value |
| Retention Time | ~0.520 min |
| Linearity Range | 8 - 32 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Recovery | 98.35% (Average Assay) |
| Relative Standard Deviation (RSD) | < 2.0% |
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC analyses of ketoconazole are provided below.
Representative HPLC Method Protocol
This method is a simple, accurate, and precise RP-HPLC method for the determination of ketoconazole in bulk drug.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Promosil C-18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of water, acetonitrile, and buffer (pH 6.8) in the ratio of 51:45:4 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: Not specified.
-
Internal Standard: Not specified in this particular method.
Representative UPLC Method Protocol
This novel and rapid UPLC method is designed for the estimation of ketoconazole in bulk and tablet dosage forms.
-
Instrumentation: UPLC system with a PDA detector.
-
Column: Endoversil C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A mixture of Phosphate buffer (pH 5.5) and methanol in the ratio of 40:60 (v/v).
-
Flow Rate: 0.25 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: Not specified.
-
Internal Standard: Not specified in this particular method.
Visualizing the Methodologies
To better illustrate the processes, the following diagrams outline the experimental workflow for comparing HPLC and UPLC and the signaling pathway of ketoconazole.
Caption: Comparative workflow for HPLC vs. UPLC analysis of ketoconazole.
Caption: Mechanism of action of ketoconazole via inhibition of ergosterol synthesis.
References
Inter-laboratory Comparison of Ketoconazole Quantification Using (-)-Ketoconazole-d3: A Comparative Guide
(-)-Ketoconazole-d3 is a stable, isotopically labeled version of ketoconazole that serves as an ideal internal standard for mass spectrometry-based quantification.[1][2] Its use helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise results.[3] Therapeutic drug monitoring of ketoconazole is crucial to ensure efficacy and avoid adverse effects, often accomplished using LC-MS.[3]
Comparative Analysis of Method Performance
The following table summarizes the performance characteristics of different LC-MS/MS methods for the quantification of ketoconazole in human plasma. Although these studies were not part of a single, unified inter-laboratory comparison, the data provides valuable insights into the expected performance of such assays.
| Parameter | Method A | Method B | Method C |
| Internal Standard | Carbamazepine | Letrozole | R51012 |
| Linearity Range (ng/mL) | 5 - 15,000[4] | 0.01 - 12[5] | 20 - 10,000[6] |
| Intra-day Precision (%RSD) | < 4.4%[6] | Within acceptable criteria | ≤ 4.4%[6] |
| Inter-day Precision (%RSD) | < 8.6%[6] | Within acceptable criteria | ≤ 8.6%[6] |
| Intra-day Accuracy (%RE) | -0.6 to 1.4%[6] | Within acceptable criteria | -0.6 to 1.4%[6] |
| Inter-day Accuracy (%RE) | -1.4 to 0.9%[6] | Within acceptable criteria | -1.4 to 0.9%[6] |
| Recovery (%) | Not Reported | Not Reported | 102%[6] |
| Run Time (min) | 1.5[4] | Not specified | 2.5[6] |
It is important to note that while the methods presented here used different internal standards, the principles of the experimental workflow are largely the same when using this compound. The deuterated standard is expected to provide more accurate correction for matrix effects and ionization suppression due to its chemical and physical similarity to the analyte.
Experimental Protocols
The general workflow for the quantification of ketoconazole in a biological matrix, such as plasma, using LC-MS/MS and a deuterated internal standard is outlined below.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound as the internal standard.
-
Alkalinize the plasma sample.
-
Add an organic extraction solvent (e.g., ethyl acetate or diethyl ether).[4][5][6]
-
Vortex the mixture to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or similar reversed-phase column is typically used.[4][6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate with formic acid) is employed to separate ketoconazole and the internal standard from other matrix components.[5]
-
Flow Rate: A typical flow rate is around 0.45-0.5 mL/min.[4][5]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The transitions monitored are typically m/z 531.2 → 489.3 for ketoconazole.[4][5] For this compound, the precursor ion would be shifted by +3 m/z.
-
Visualizing the Workflow and a Relevant Biological Pathway
To further illustrate the experimental process and the context of ketoconazole's action, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clpmag.com [clpmag.com]
- 4. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of (-)-Ketoconazole-d3 Analysis Across Different Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (-)-Ketoconazole-d3 analysis using three common high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrument platforms: triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and Orbitrap. The selection of a mass spectrometry platform is a critical decision in drug development, impacting sensitivity, selectivity, and overall data quality in pharmacokinetic and bioanalytical studies. This document outlines the key performance characteristics of each instrument, supported by representative experimental data for small molecule quantification, and provides detailed experimental protocols.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of triple quadrupole, Q-TOF, and Orbitrap mass spectrometers for the analysis of small molecules like this compound in biological matrices. It is important to note that these values are representative and can vary based on the specific instrument model, method optimization, and matrix complexity.
| Performance Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Non-targeted Screening, Quantification | High-Resolution Targeted & Non-targeted Analysis |
| Typical Lower Limit of Quantitation (LLOQ) | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL | 0.05 - 2 ng/mL |
| Linear Dynamic Range | 4 - 5 orders of magnitude | 3 - 4 orders of magnitude | 4 - 5 orders of magnitude |
| Mass Accuracy | Low Resolution (Unit Mass) | High Resolution (< 5 ppm) | Ultra-High Resolution (< 2 ppm) |
| Selectivity | High (in MRM mode) | Very High | Exceptional |
| Matrix Effect | Moderate to Low (manageable with optimization) | Lower (due to high resolution) | Lowest (due to ultra-high resolution) |
| Throughput | High | Medium to High | Medium |
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate quantification of this compound. The following provides a general experimental protocol that can be adapted for use with any of the compared mass spectrometry platforms.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of ketoconazole).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
HPLC Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
Mass spectrometry parameters need to be optimized for each specific instrument. The following are general guidelines for the analysis of this compound.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions for Triple Quadrupole:
-
This compound: Precursor ion (Q1) m/z 534.2 → Product ion (Q3) m/z 492.2
-
Ketoconazole (for reference): Precursor ion (Q1) m/z 531.1 → Product ion (Q3) m/z 489.1
-
-
High-Resolution Mass Spectrometry (Q-TOF and Orbitrap):
-
Full scan data can be acquired to detect the accurate mass of the precursor ion.
-
Targeted MS/MS (or PRM for Orbitrap) can be performed by selecting the precursor ion and acquiring a high-resolution product ion spectrum. The most abundant and specific product ion would be used for quantification.
-
Mandatory Visualizations
Bioanalytical Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Caption: Bioanalytical workflow for this compound quantification.
Instrument Performance Comparison for Small Molecule Bioanalysis
This diagram provides a logical comparison of the key performance attributes of Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers for the bioanalysis of small molecules like this compound.
Caption: Comparison of mass spectrometry platform performance attributes.
Conclusion
The choice of mass spectrometry platform for the analysis of this compound depends on the specific requirements of the study.
-
Triple Quadrupole (QqQ) mass spectrometers remain the workhorse for high-throughput, targeted quantification due to their exceptional sensitivity in MRM mode and robustness. They are ideal for regulated bioanalysis where the analytes are well-defined.
-
Quadrupole Time-of-Flight (Q-TOF) instruments offer a versatile solution for both quantitative and qualitative analysis. Their high mass accuracy and resolution provide excellent selectivity, reducing potential interferences from the matrix. This makes them well-suited for drug metabolism studies and for screening for unknown metabolites in addition to quantifying the parent drug.
-
Orbitrap mass spectrometers provide the highest level of resolution and mass accuracy, leading to unparalleled selectivity. While historically favored for qualitative and discovery-based workflows, modern Orbitrap instruments offer quantitative performance that is competitive with triple quadrupoles, with the added benefit of providing high-confidence qualitative data simultaneously.
For routine, high-sensitivity quantification of this compound, a triple quadrupole instrument is often the most cost-effective and efficient choice. However, when a deeper understanding of the metabolic fate of the drug is required, or when dealing with complex matrices where high selectivity is paramount, Q-TOF and Orbitrap platforms offer significant advantages. Researchers should carefully consider the specific goals of their analysis to select the most appropriate mass spectrometry platform.
The Strategic Advantage of (-)-Ketoconazole-d3 in Enantioselective Ketoconazole Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of individual enantiomers of chiral drugs is a critical aspect of pharmaceutical research and development. Ketoconazole, a widely used antifungal agent, is a racemic mixture of two enantiomers, (+) and (-)-ketoconazole, which may exhibit different pharmacological and toxicological profiles. This guide provides an in-depth evaluation of (-)-Ketoconazole-d3 as an internal standard for the enantioselective analysis of ketoconazole, comparing its performance with alternative methods and providing supporting experimental data.
Superiority of Isotope-Labeled Internal Standards
In bioanalytical method development, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard, particularly for LC-MS/MS applications. These standards, such as this compound, are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte, effectively compensating for variations in sample preparation, chromatographic retention, and ionization efficiency in the mass spectrometer. This co-elution is paramount in minimizing matrix effects, which can significantly impact the accuracy and precision of quantification in complex biological matrices.
While structural analog internal standards can be employed and may provide acceptable results in some cases, they are more susceptible to differential matrix effects due to differences in their chemical structure and chromatographic behavior compared to the analyte. This can lead to decreased accuracy and precision in the quantification of the target enantiomers.
Comparative Analysis of Analytical Methods
Several analytical techniques have been developed for the enantioselective separation of ketoconazole. The choice of method often depends on the required sensitivity, sample throughput, and the nature of the sample matrix.
| Analytical Method | Chiral Selector/Stationary Phase | Internal Standard | Key Performance Metrics | Reference |
| Chiral HPLC/MS/MS | Not Specified | Likely a SIL-IS | Accurate and precise validated method for enantiomers in human and dog plasma. | [1] |
| Subcritical Fluid Chromatography (SFC) | Amylose-based column | Not Specified | Resolution (Rs) > 4.29, analysis time < 7 min. | [2] |
| Capillary Electrophoresis (CE) | Heptakis (2, 3, 6-tri-O-methyl)-β-cyclodextrin | Not Specified | Resolution of four stereoisomers within 17 min. RSDs ≤8.88%. | [3] |
| HPLC with Chiral Mobile Phase Additive | Sulfobutyl ether-β-cyclodextrin | Not Specified | Resolution of enantiomers with Rs = 2.05. | [4] |
| LC-MS/MS (Achiral) | C18 column | R51012 (structural analog) | Recovery of 102% for ketoconazole and 106% for the IS. RSDs ≤8.6%. | [5][6] |
| LC-MS/MS (Achiral) | Hedera CN column | Letrozole (structural analog) | Good linearity over 0.01-12 ng/mL. | [7] |
| UPLC-MS/MS (Achiral) | Acquity BEH C18 column | Carbamazepine (structural analog) | Linearity over 5-15,000 ng/mL. | [8] |
Table 1: Comparison of Analytical Methods for Ketoconazole Analysis. This table summarizes various methods for the analysis of ketoconazole, highlighting the chiral selectors or stationary phases used, the type of internal standard employed, and key performance metrics. The use of a SIL-IS, as is best practice for chiral HPLC/MS/MS, is expected to provide the highest level of accuracy and precision.
Experimental Protocols
Representative Experimental Workflow for Enantioselective LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the enantioselective analysis of ketoconazole using this compound as an internal standard.
Figure 1. A representative workflow for the enantioselective analysis of ketoconazole using a deuterated internal standard.
Detailed Methodologies
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Enantioselective LC-MS/MS Parameters (Composite Method)
-
LC System: High-performance liquid chromatography system.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose-based) is commonly effective for the separation of azole antifungals.[2]
-
Mobile Phase: A mixture of an organic modifier (e.g., ethanol or isopropanol) and a buffer (e.g., ammonium acetate or formic acid in water). The exact composition should be optimized for the specific chiral column to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Controlled, often between 25-40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ketoconazole (analyte): m/z 531.2 → 489.1
-
This compound (IS): m/z 534.2 → 492.1 (Note: The exact transition for the d3-labeled standard may vary slightly depending on the position of the deuterium atoms).
-
-
Data Analysis: The peak areas of the analyte enantiomers and the internal standard are integrated, and the ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.
Logical Relationship for Internal Standard Selection
The choice of an appropriate internal standard is a critical decision in quantitative bioanalysis. The following diagram illustrates the logical considerations that favor the use of a stable isotope-labeled internal standard like this compound.
Figure 2. Decision logic for internal standard selection in enantioselective analysis.
Conclusion
The evaluation of this compound for the enantioselective analysis of ketoconazole demonstrates its clear advantages as an internal standard. Its use in conjunction with a validated chiral LC-MS/MS method is paramount for achieving the high levels of accuracy, precision, and robustness required in regulated bioanalysis. While other analytical techniques and alternative internal standards exist, the physicochemical similarity of a stable isotope-labeled internal standard to the analyte provides the most effective means of compensating for analytical variability, particularly the unpredictable nature of matrix effects. For researchers, scientists, and drug development professionals, the investment in a SIL-IS like this compound is a strategic decision that enhances data quality and confidence in the characterization of ketoconazole enantiomers.
References
- 1. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]
- 2. Separation of ketoconazole enantiomers by chiral subcritical-fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Separation of ketoconazole enantiomers using high performance liquid chromatography with chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Cost-Benefit Analysis of (-)-Ketoconazole-d3 as an Internal Standard
In the precise world of bioanalysis, the choice of an internal standard can be the linchpin of a robust and reliable quantitative assay. For researchers quantifying ketoconazole, a widely used antifungal agent, the use of its deuterated counterpart, (-)-Ketoconazole-d3, offers significant analytical advantages. This guide provides a comprehensive cost-benefit analysis, comparing this compound with common non-deuterated alternatives, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. Its benefits, including improved accuracy, precision, and reliability, particularly in complex biological matrices, often outweigh the higher initial cost compared to non-deuterated alternatives. While structural analogs or other unrelated compounds can be used as internal standards, they may not adequately compensate for matrix effects, leading to greater variability and potentially compromising data integrity. This guide will delve into the specifics to provide a clear framework for your decision-making.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The core advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively normalizing for variations in the analytical process.
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., R51012, Carbamazepine) | Justification |
| Co-elution with Analyte | Nearly identical retention time | May have different retention times | Minimizes the impact of matrix effects that can vary across the chromatographic peak. |
| Correction for Matrix Effects | High | Moderate to Low | As a stable isotope-labeled standard, it experiences nearly identical ion suppression or enhancement as the analyte, leading to more accurate quantification.[1] |
| Accuracy (% Bias) | Typically < 15% | Can be > 15% | The close structural and chemical similarity leads to more reliable correction. |
| Precision (% CV) | Typically < 15% | Can be higher and more variable | Reduced variability in sample preparation and ionization leads to better reproducibility. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both can achieve good linearity, but the deuterated standard often provides a more robust and reproducible response across the calibration range. |
| Risk of Differential Recovery | Low | Higher | Structural differences can lead to variations in extraction efficiency between the analyte and the internal standard. |
Cost Analysis: A Long-Term Perspective
While the upfront cost of a deuterated internal standard is generally higher, a comprehensive cost-benefit analysis should consider the potential for failed experiments, the need for extensive method troubleshooting, and the overall reliability of the data generated.
| Internal Standard | Supplier Example | Price (USD) per mg (Approx.) | Key Considerations |
| This compound | Cayman Chemical | €78/mg (approx. $85/mg) | Higher initial investment for superior performance and data reliability. |
| Carbamazepine-d10 | Cerilliant | $168/mg (for 100µg/mL solution) | A deuterated alternative for other assays, illustrating the general price point of deuterated standards.[2][3] |
| Carbamazepine (non-deuterated) | USP |
| Significantly lower cost, but may not provide optimal performance for ketoconazole analysis due to structural differences.[4] |
| Ketoconazole (non-deuterated) | Chewy Rx | $0.68/200mg tablet (for formulation) | The raw analytical standard would be more expensive but still significantly cheaper than the deuterated form.[5] |
Note: Prices are for estimation purposes and can vary between suppliers and over time.
The financial equation extends beyond the purchase price. The use of a less reliable internal standard can lead to:
-
Increased Method Development Time: More effort may be required to optimize the assay to compensate for the internal standard's shortcomings.
-
Failed Batches: Poor accuracy and precision can lead to the rejection of entire analytical runs, wasting valuable samples, reagents, and instrument time.
-
Data Scrutiny: Data generated with a non-ideal internal standard may face greater scrutiny from regulatory bodies.
Investing in a stable isotope-labeled internal standard like this compound can, therefore, be more cost-effective in the long run by ensuring higher data quality and reducing the risk of costly delays.[1]
Experimental Protocols
Here are representative experimental workflows for the quantification of ketoconazole in biological matrices using different internal standards.
Method 1: Using this compound as an Internal Standard
This method represents the best practice for achieving the highest accuracy and precision.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ketoconazole: 531.2 → 489.2
-
This compound: 534.2 → 492.2
-
Method 2: Using a Non-Deuterated Structural Analog (R51012) as an Internal Standard
A viable alternative, though potentially more susceptible to differential matrix effects.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of R51012 internal standard solution (e.g., 1 µg/mL in methanol).
-
Perform a liquid-liquid extraction with 500 µL of diethyl ether.
-
Vortex and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Similar LC conditions as Method 1.
-
MRM Transitions:
Method 3: Using a Non-Related Compound (Carbamazepine) as an Internal Standard
A more cost-effective but less ideal approach due to significant structural differences.
1. Sample Preparation:
-
Similar to Method 2, using a Carbamazepine internal standard solution.
2. LC-MS/MS Conditions:
-
LC conditions may need to be adjusted to ensure appropriate retention and separation.
-
MRM Transitions:
-
Ketoconazole: 531.2 → 489.2
-
Carbamazepine: 237.1 → 194.1
-
Visualizing the Workflow and Logic
To better illustrate the decision-making process and the experimental workflow, the following diagrams are provided.
Caption: Cost-benefit trade-off for internal standard selection.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Conclusion
The selection of an internal standard is a critical decision in quantitative bioanalysis. While the initial acquisition cost of this compound is higher than that of non-deuterated alternatives, the investment translates into significant long-term benefits. The superior accuracy, precision, and robustness afforded by a deuterated internal standard minimize the risk of costly experimental failures and ensure the generation of high-quality, reliable data. For researchers and drug development professionals, the use of this compound represents a scientifically sound and ultimately cost-effective strategy for the quantitative analysis of ketoconazole.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Carbamazepine-D10 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Carbamazepine-D10 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 132183-78-9 [sigmaaldrich.com]
- 4. [Carbamazepine (100 mg)] - CAS [298-46-4] [store.usp.org]
- 5. chewy.com [chewy.com]
- 6. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidance for (-)-Ketoconazole-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of (-)-Ketoconazole-d3. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research by outlining best practices for the use of this potent compound.
This compound is a deuterated analog of Ketoconazole, an antifungal agent. As with its parent compound, it should be handled with care due to its potential toxicity. The Safety Data Sheet (SDS) for Ketoconazole-d3 indicates that it is toxic if swallowed and may damage fertility or the unborn child. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for potent and cytotoxic substances.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. Ensure gloves have been tested against similar chemicals. Change gloves immediately if contaminated. |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn. The gown should close in the back.[1][2] |
| Eye/Face Protection | Safety Goggles/Shield | Chemical splash goggles are required. A full-face shield should be worn over safety goggles when there is a significant risk of splashes.[3] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder form of the compound outside of a containment system. |
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- All handling of powdered this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize inhalation exposure.
- The work surface within the containment area should be covered with a disposable, absorbent, and plastic-backed liner.
- Ensure a dedicated "Cytotoxic Drug Spill Kit" is readily accessible.
2. Donning of PPE:
- Before entering the designated handling area, don the required PPE in the following order: gown, respirator, face shield/goggles, and then two pairs of chemotherapy-rated nitrile gloves.
3. Weighing and Aliquoting:
- When weighing the powdered compound, use a dedicated and calibrated analytical balance inside the containment unit.
- Utilize tools such as disposable spatulas to handle the powder.
- If preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
4. Post-Handling and Decontamination:
- After handling is complete, all surfaces in the containment unit must be decontaminated. Use a 70% ethanol solution or another appropriate deactivating agent.
- All disposable materials, including the bench liner, spatulas, and any contaminated wipes, are to be disposed of as cytotoxic waste.
5. Doffing of PPE:
- Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves, face shield/goggles, and finally the respirator.
- Dispose of all single-use PPE as cytotoxic waste.
- Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: Contaminated items such as gloves, gowns, bench liners, and weighing papers should be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for cytotoxic waste.
All cytotoxic waste containers must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations. This typically involves incineration at a specialized facility.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
